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  • Product: N-(5-amino-2-methylphenyl)benzamide
  • CAS: 223138-39-4

Core Science & Biosynthesis

Foundational

N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4): Synthesis, Conformational Dynamics, and Applications in Targeted Therapeutics

In the landscape of targeted therapeutics, the spatial orientation of a pharmacophore dictates its binding affinity, selectivity profile, and ability to bypass resistance mechanisms. As a Senior Application Scientist ove...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, the spatial orientation of a pharmacophore dictates its binding affinity, selectivity profile, and ability to bypass resistance mechanisms. As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently leverage specific regioisomers to navigate complex structure-activity relationships (SAR).

This technical whitepaper provides an in-depth analysis of N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4), a critical building block in the synthesis of next-generation kinase inhibitors. By examining its structural causality, synthetic pathways, and analytical validation, this guide serves as a comprehensive resource for drug development professionals.

Structural Causality in Drug Design

The core of N-(5-amino-2-methylphenyl)benzamide is based on a 2-methyl-1,5-phenylenediamine scaffold. To understand its value, we must contrast it with the ubiquitous 4-methyl-1,3-phenylenediamine core found in blockbuster drugs like Imatinib (1)[1].

In traditional BCR-ABL inhibitors, the methyl group is positioned para to the benzamide linkage. However, in CAS 223138-39-4, the methyl group is positioned ortho to the benzamide nitrogen. This seemingly minor transposition introduces a profound steric clash between the methyl protons and the carbonyl oxygen of the amide.

Mechanistic Impact: This steric hindrance restricts the rotation of the N-phenyl bond, locking the molecule into a highly specific dihedral angle. This "conformational lock" is deliberately exploited to design Type I and Type II kinase inhibitors that must fit into rigid or mutated binding pockets (such as the T315I gatekeeper mutation), thereby enhancing target specificity and reducing off-target toxicity (2)[2].

PharmacophoreMapping cluster_features Structural Features & Causality Core N-(5-amino-2-methylphenyl)benzamide Scaffold F1 Benzamide Group (Pos 1) H-Bonding with DFG Motif Core->F1 F2 Ortho-Methyl (Pos 2) Steric Lock / Dihedral Restraint Core->F2 F3 Free Amine (Pos 5) Conjugation to Heterocycle Core->F3 Target Kinase Active Site (Type I / Type II Binding Pocket) F1->Target Anchoring F2->Target Conformation F3->Target Extension

Pharmacophore mapping illustrating the steric lock effect of the ortho-methyl group.

Retrosynthetic Analysis & Workflow

The synthesis of N-(5-amino-2-methylphenyl)benzamide relies on a highly efficient two-step sequence starting from commercially available 2-methyl-5-nitroaniline. The workflow ensures high regioselectivity during acylation and prevents over-reduction during the subsequent hydrogenation step.

SyntheticWorkflow SM 2-Methyl-5-nitroaniline CAS: 99-55-8 Reagent1 Benzoyl Chloride TEA, DCM, 0°C SM->Reagent1 Step 1 Int N-(2-methyl-5-nitrophenyl)benzamide Intermediate Reagent1->Int Reagent2 H2 (1 atm), 10% Pd/C EtOH, RT Int->Reagent2 Step 2 Product N-(5-amino-2-methylphenyl)benzamide CAS: 223138-39-4 Reagent2->Product

Synthetic workflow for N-(5-amino-2-methylphenyl)benzamide from 2-methyl-5-nitroaniline.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality and validation checkpoints.

Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)benzamide

Objective: Regioselective nucleophilic acyl substitution.

  • Initialization: Charge a dry, nitrogen-purged round-bottom flask with 2-methyl-5-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C using an ice-water bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the starting aniline from forming an unreactive anilinium salt. The 0°C environment suppresses di-benzoylation and manages the exothermic kinetics of substituted anilines (3)[3].

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Validation Checkpoint: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the yellow spot of the starting material is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate (CID 269062) (4)[4].

Protocol 2: Catalytic Hydrogenation to Target Compound

Objective: Chemoselective reduction of the nitro group.

  • Solvation: Dissolve the intermediate (1.0 eq) in a 1:1 mixture of absolute ethanol and ethyl acetate (15 volumes).

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a strict blanket of nitrogen.

    • Causality: The nitrogen blanket is critical to prevent the ignition of the pyrophoric Pd/C catalyst when it contacts solvent vapors.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.

    • Causality: Mild conditions (1 atm H₂, RT) are deliberately chosen over aggressive Bechamp reduction (Fe/HCl) to prevent the hydrogenolysis of the aromatic ring or cleavage of the newly formed benzamide bond.

  • Validation Checkpoint: Monitor via LC-MS to ensure complete reduction of the nitro group.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and recrystallize from ethanol/water to yield pure N-(5-amino-2-methylphenyl)benzamide (5)[5].

Quantitative Data & Analytical Characterization

Thorough analytical validation is required before advancing this building block into cross-coupling or SNAr reactions with pyrimidine derivatives.

Table 1: Physicochemical & Structural Parameters

ParameterValue
CAS Number 223138-39-4
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Hydrogen Bond Donors 2 (Amide NH, Amine NH₂)
Hydrogen Bond Acceptors 2 (Amide O, Amine N)
Calculated LogP ~2.6
Topological Polar Surface Area 55.1 Ų

Table 2: Analytical Validation Markers

Analytical MethodTarget Signal / Expected ResultCausality for Validation
LC-MS (ESI+) m/z [M+H]⁺ = 227.1Confirms exact mass and successful nitro reduction.
¹H NMR (DMSO-d₆) ~9.8 ppm (s, 1H, NH amide)Confirms the integrity of the benzamide linkage.
¹H NMR (DMSO-d₆) ~5.0 ppm (s, 2H, NH₂ amine)Validates the presence of the free primary amine for downstream coupling.
¹H NMR (DMSO-d₆) ~2.1 ppm (s, 3H, Ar-CH₃)Confirms the intact ortho-methyl group, ensuring the correct regioisomer.

References

  • N-(2-Methyl-5-nitrophenyl)
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)
  • WO 2013/035102 A1 (Imatinib Intermediates)
  • The Benzoylation of Substituted Anilines in Different Solvents Source: RSC Publishing URL
  • N-(5-Amino-2-methylphenyl)

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Laboratory Workflows for N-(5-amino-2-methylphenyl)benzamide

Executive Summary N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of small-molecule therapeutics, particularly in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of small-molecule therapeutics, particularly in the development of kinase inhibitor libraries. Structurally, it consists of a central aniline ring substituted with a methyl group and a benzamide moiety.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system of interacting functional groups. Understanding the physicochemical properties of this compound is critical for optimizing both its synthetic derivatization and its downstream formulation. This whitepaper provides an authoritative, deep-dive analysis into the structural causality of its physical properties, alongside self-validating laboratory protocols for its characterization and handling.

Structural and Electronic Causality

To predict the physical behavior and reactivity of N-(5-amino-2-methylphenyl)benzamide, we must analyze the spatial and electronic relationships on the central phenyl ring:

  • C1 Position: Benzamide linkage (–NH–CO–Ph)

  • C2 Position: Methyl group (–CH₃)

  • C5 Position: Primary amine (–NH₂)

Steric Hindrance and Coplanarity

The methyl group at the C2 position is ortho to the bulky benzamide nitrogen at C1. This proximity creates significant steric clash between the methyl protons and the benzamide group. To relieve this strain, the benzamide plane is forced to twist out of coplanarity with the central aniline ring.

  • Physical Consequence: This disruption of extended π -conjugation lowers the crystal lattice energy of the solid, thereby increasing its thermodynamic solubility in organic solvents compared to unmethylated, fully planar analogs.

Electronic Modulation of Nucleophilicity

The C2-methyl group is para to the C5-primary amine. Through hyperconjugation (+I effect), the methyl group acts as an electron-donating moiety, pushing electron density into the ring. Because it is para to the amine, this directly increases the electron density at the C5 position.

  • Chemical Consequence: The C5-amine becomes significantly more nucleophilic and slightly more basic than a standard aniline. Conversely, the C1-benzamide is meta to the C5-amine, meaning it exerts minimal resonance withdrawal (–R effect) on the amine, preserving the amine's high reactivity for downstream coupling.

Physicochemical Properties Profile

The following table synthesizes the core quantitative data for N-(5-amino-2-methylphenyl)benzamide, providing a baseline for formulation and assay development.

PropertyValueSource / Method
Chemical Name N-(5-amino-2-methylphenyl)benzamideIUPAC Nomenclature
CAS Number 223138-39-4[1]
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol [1]
Topological Polar Surface Area 55.1 ŲCheminformatics (Amide + Amine)
Hydrogen Bond Donors 2Structural Analysis (Amide NH, Amine NH₂)
Hydrogen Bond Acceptors 2Structural Analysis (Amide C=O, Amine N)
Rotatable Bonds 3Structural Analysis
Physical State Solid[2]

Mechanistic Workflow Diagram

The following diagram maps the strategic pathways for analyzing and utilizing this compound, highlighting the divergence between analytical quality control and synthetic application.

G A N-(5-amino-2-methylphenyl)benzamide (Core Scaffold) B Amine Derivatization (Electrophilic Attack) A->B C5-NH2 Reactivity C Amide Hydrolysis (Stress Testing) A->C C1-Amide Stability E Physicochemical Profiling A->E QA/QC Workflows D Target Compound (Kinase Inhibitor) B->D Library Coupling

Figure 1: Analytical and synthetic workflow for N-(5-amino-2-methylphenyl)benzamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must be designed with built-in validation mechanisms. Below are two critical protocols for handling this compound.

Protocol A: Determination of Thermodynamic Solubility

Objective: To accurately profile the solubility of the compound in aqueous and organic media for downstream in vitro assay formulation. Causality & Logic: Kinetic solubility (e.g., rapid DMSO spiking into buffer) often overestimates true solubility due to temporary supersaturation. By employing a 24-hour shake-flask method, we ensure the solid-liquid interface reaches true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Equilibration : Add excess solid N-(5-amino-2-methylphenyl)benzamide (approx. 10 mg) to 1.0 mL of the target solvent (e.g., PBS pH 7.4) in a sealed borosilicate glass vial.

  • Agitation : Shake the suspension at 300 RPM at 25.0 ± 0.5 °C for exactly 24 hours.

    • Self-Validation Check: Visual inspection must confirm the presence of undissolved solid at 24 hours. If all solid has dissolved, the system is not at equilibrium; add an additional 5 mg of solid and repeat.

  • Phase Separation : Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation forcefully pellets the bulk solid, preventing filter clogging and sample loss in the subsequent step.

  • Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: This eliminates sub-micron particulates that would cause light scattering and artificially inflate the HPLC-UV integration area.

  • Quantification : Dilute the filtrate into the mobile phase and quantify the concentration using HPLC-UV against a pre-established 5-point calibration curve.

Protocol B: Regioselective Acylation of the C5-Amine

Objective: To selectively derivatize the C5-primary amine while leaving the C1-benzamide intact. Causality & Logic: As established in Section 2, the C5-primary amine is the most nucleophilic site. However, the C1-benzamide nitrogen could theoretically compete if deprotonated. By strictly controlling the equivalents of the electrophile and maintaining the reaction at 0 °C, we kinetically favor the highly accessible C5-amine over the sterically hindered C1-amide.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 eq of N-(5-amino-2-methylphenyl)benzamide in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Self-Validation Check: Ensure the moisture content of the DMF is <50 ppm via Karl Fischer titration to prevent premature hydrolysis of the electrophile.

  • Base Addition : Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It scavenges the HCl generated during the reaction, preventing the protonation of the C5-amine (which would kill its nucleophilicity) without competing for the electrophile.

  • Electrophile Addition : Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1.05 eq of the desired acyl chloride.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic heating, strictly suppressing over-acylation (di-acylation of the primary amine).

  • Monitoring & Workup : Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor conversion via LC-MS. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • PubChem Compound Summary (General Reference for Protocol Standards) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Foundational

N-(5-amino-2-methylphenyl)benzamide chemical structure

Technical Whitepaper: N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) – Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Development Executive Summary As a Senior Application Scientist navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) – Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary

As a Senior Application Scientist navigating the complexities of targeted therapeutics, I frequently encounter building blocks that dictate the success or failure of an entire drug discovery program. N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) is one such critical intermediate. Structurally analogous to the core scaffold of blockbuster tyrosine kinase inhibitors (TKIs) like imatinib, this compound serves as a highly versatile biochemical probe and synthetic precursor. This whitepaper deconstructs its structural causality, details a self-validating synthetic protocol, and explores its utility in proteomics and medicinal chemistry.

Structural Analytics & Chemical Identity

The molecular architecture of N-(5-amino-2-methylphenyl)benzamide is predicated on a 2-methyl-1,5-diaminobenzene scaffold. The spatial arrangement of its substituents is not arbitrary; it is a masterclass in rational drug design.

  • The Ortho-Methyl Group: Positioned at C2, the methyl group introduces critical steric hindrance. It restricts the rotational freedom of the adjacent N-phenyl bond, acting as a "conformational lock." This forces the molecule into a specific bioactive geometry that minimizes entropic penalties upon binding to a target protein.

  • The Meta-Amino Group: The free primary amine at C5 (para to the methyl group) provides a highly reactive, orthogonal synthetic handle. This allows for late-stage functionalization without disrupting the benzamide linkage.

  • The Benzamide Moiety: Located at C1, the benzamide acts as a dual hydrogen-bond donor/acceptor, a feature essential for interacting with the highly conserved catalytic residues of kinase domains.

Commercial availability through chemical suppliers like and [1] has standardized its use as a baseline biochemical for proteomics research and fragment-based drug discovery.

Mechanistic Role in Kinase Inhibitor Design & Proteomics

In the development of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of kinases), the core scaffold must bridge the ATP-binding hinge region and the adjacent allosteric hydrophobic pocket. N-(5-amino-2-methylphenyl)benzamide perfectly models this requirement.

The benzamide moiety mimics the interactions required to anchor the molecule within the deep hydrophobic pocket, often forming critical hydrogen bonds with conserved Glutamate and Aspartate residues. Meanwhile, the free amine at C5 serves as the vector extending toward the solvent-exposed region, allowing scientists to attach solubilizing groups (e.g., piperazine derivatives) or fluorophores for proteomics assays. According to specifications from [1], this functionalization capability makes it an ideal precursor for generating kinase-capture probes in complex biological matrices.

Pharmacophore Core N-(5-amino-2-methylphenyl)benzamide (Central Scaffold) Benzamide Benzamide Moiety (H-Bond Acceptor/Donor) Core->Benzamide Methyl Ortho-Methyl Group (Steric Shield/Conformation Lock) Core->Methyl Amino Para-Amino Group (Vector for Target Extension) Core->Amino Kinase Kinase DFG-Out Pocket (Target) Benzamide->Kinase Interacts with Glu/Asp Hinge Hinge Region Binding (Target) Methyl->Hinge Induces active conformation Solvent Solvent Exposed Region (Target) Amino->Solvent Functionalization site

Pharmacophore mapping of the core scaffold in kinase inhibitor design.

Quantitative Physicochemical Profile

To predict pharmacokinetic behavior and synthetic viability, we must analyze the compound's quantitative metrics. The data below illustrates why this molecule is an optimal lead-like fragment.

ParameterValueFunctional Significance
CAS Registry Number 223138-39-4Standard identifier for procurement and tracking[1].
Molecular Formula C14H14N2ODefines the stoichiometric baseline[1].
Molecular Weight 226.28 g/mol Optimal low-MW fragment, leaving room for target extension.
LogP (Predicted) ~2.5Favorable lipophilicity for cellular membrane permeability.
H-Bond Donors 2 (Amine, Amide)Critical for interacting with kinase hinge regions.
H-Bond Acceptors 2 (Carbonyl, Amine)Facilitates solvent-exposed or backbone interactions.
TPSA 55.1 ŲExcellent metric for intracellular target engagement.

Validated Synthetic Workflow

To ensure reproducibility and high yield, the synthesis of N-(5-amino-2-methylphenyl)benzamide must be executed with strict chemoselectivity. The following protocol is designed as a self-validating system, utilizing catalytic hydrogenation to ensure pharmaceutical-grade purity.

Phase 1: N-Acylation (Benzoylation)
  • Initiation: Charge a dry, argon-purged round-bottom flask with 2-methyl-5-nitroaniline (1.0 equiv) and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add triethylamine (TEA) (1.5 equiv) and cool the mixture to 0 °C using an ice-water bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Cooling mitigates the exothermic nature of the acylation, preventing the formation of di-benzoylated side products.

  • Acylation: Dropwise add benzoyl chloride (1.1 equiv) over 30 minutes.

  • Validation: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the bright yellow aniline spot indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate N-(2-methyl-5-nitrophenyl)benzamide.

Phase 2: Catalytic Hydrogenation
  • Preparation: Dissolve the intermediate in absolute ethanol (15 volumes) in a specialized hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.05 equiv by weight).

    • Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid heavy metal impurities—a critical regulatory requirement for proteomics and pharmaceutical applications. The benzamide linkage is highly stable to standard hydrogenation, ensuring perfect chemoselectivity.

  • Reduction: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Stir vigorously under 1 atm H₂ at room temperature for 4-6 hours.

  • Validation: Perform LC-MS analysis. A successful reduction is confirmed by a mass shift from the nitro species ([M+H]⁺ 257) to the amino species ([M+H]⁺ 227).

  • Purification: Filter the mixture through a pad of Celite to remove the catalyst.

    • Causality: Celite prevents fine, pyrophoric Pd particles from passing through the filter paper, ensuring a clean, metal-free product and maintaining laboratory safety.

  • Isolation: Concentrate the filtrate and recrystallize from an ethanol/water gradient to afford pure N-(5-amino-2-methylphenyl)benzamide as an off-white solid.

Synthesis A 2-Methyl-5-nitroaniline (Starting Material) C N-(2-Methyl-5-nitrophenyl)benzamide (Intermediate) A->C TEA, DCM 0°C to RT B Benzoyl Chloride (Reagent) B->C E N-(5-Amino-2-methylphenyl)benzamide (Target Product) C->E Ethanol, 1 atm H2 RT, 4h D H2, Pd/C (Catalyst) D->E

Synthetic workflow for N-(5-amino-2-methylphenyl)benzamide via catalytic hydrogenation.

References

Sources

Exploratory

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)benzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-(5-amino-2-methylphenyl)benzamide is a substituted aromatic amide, a member of the vast and pharmacologically significant benzamide family. While...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-amino-2-methylphenyl)benzamide is a substituted aromatic amide, a member of the vast and pharmacologically significant benzamide family. While this specific molecule is not extensively cataloged in commercial databases, its structural motifs are present in a multitude of biologically active compounds, suggesting its potential as a valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications based on the well-established activities of the benzamide scaffold.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is N-(5-amino-2-methylphenyl)benzamide . Its structure consists of a benzamide core where the amide nitrogen is substituted with a 5-amino-2-methylphenyl group.

While a specific CAS number for N-(5-amino-2-methylphenyl)benzamide is not readily found in major chemical registries, which may indicate its status as a novel or non-commercialized compound, we can infer its properties from closely related analogs and computational predictions. For context, the positional isomer, 2-amino-N-(2-methylphenyl)benzamide, is registered under CAS number 4943-85-5.[1] A structurally similar compound, N-(5-amino-2-methylphenyl)-4-methylbenzamide, has the CAS number 905810-25-5.[2]

Table 1: Physicochemical Properties of N-(5-amino-2-methylphenyl)benzamide and Related Compounds

PropertyValue (for N-(5-amino-2-methylphenyl)benzamide)Reference Compound Data
IUPAC Name N-(5-amino-2-methylphenyl)benzamideN/A
Molecular Formula C₁₄H₁₄N₂OC₁₄H₁₄N₂O (for 2-amino-N-(2-methylphenyl)benzamide)[1]
Molecular Weight 226.27 g/mol 226.27 g/mol (for 2-amino-N-(2-methylphenyl)benzamide)[1]
Appearance Predicted to be a solid at room temperatureN/A
Melting Point Not experimentally determined.149 °C for 2-amino-N-(4-methylphenyl)benzamide[3]
Boiling Point Not experimentally determined.Predicted for 2-amino-N-(2-methylphenyl)benzamide: 320.2±35.0 °C[3]
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.General solubility for benzamides is higher in polar organic solvents.[4]

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-(5-amino-2-methylphenyl)benzamide can be efficiently achieved through a two-step process involving the amidation of benzoyl chloride with 2-methyl-5-nitroaniline, followed by the reduction of the nitro group. This approach is robust and allows for straightforward purification and characterization at each stage.

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)benzamide

This step involves the formation of the amide bond, a cornerstone reaction in organic synthesis. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-methyl-5-nitrophenyl)benzamide.

Step 2: Reduction of N-(2-methyl-5-nitrophenyl)benzamide to N-(5-amino-2-methylphenyl)benzamide

The reduction of the nitro group to a primary amine is a critical transformation. A common and effective method is catalytic hydrogenation.

Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend N-(2-methyl-5-nitrophenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a hydrogenation apparatus) while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude N-(5-amino-2-methylphenyl)benzamide.

  • Final Purification: The final product can be purified by recrystallization to achieve high purity.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Amidation Amidation Reaction (DCM, Et3N) 2-methyl-5-nitroaniline->Amidation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Amidation N-(2-methyl-5-nitrophenyl)benzamide N-(2-methyl-5-nitrophenyl)benzamide Amidation->N-(2-methyl-5-nitrophenyl)benzamide Reduction Reduction (Pd/C, H2) N-(2-methyl-5-nitrophenyl)benzamide->Reduction Target_Compound N-(5-amino-2-methylphenyl)benzamide Reduction->Target_Compound

Caption: Synthetic workflow for N-(5-amino-2-methylphenyl)benzamide.

Role as a Versatile Chemical Intermediate

The true value of N-(5-amino-2-methylphenyl)benzamide lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of a reactive primary amine allows for a wide range of subsequent chemical modifications, including:

  • Further Acylation: The amino group can be acylated with various carboxylic acids or their derivatives to introduce new functionalities.

  • Diazotization and Coupling: The primary amine can undergo diazotization to form a diazonium salt, which can then be used in a variety of coupling reactions to form azo compounds or to introduce other substituents.

  • Formation of Heterocycles: The amino group can serve as a key component in the construction of heterocyclic ring systems, which are prevalent in many pharmaceutical agents.

Pharmacological Landscape of Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[5] This suggests that N-(5-amino-2-methylphenyl)benzamide and its subsequent derivatives could be promising candidates for drug discovery programs.

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antimicrobial and antifungal properties of benzamide derivatives.[5][6] The specific substitution pattern on both the benzoyl and the aniline rings can be fine-tuned to optimize activity against various pathogens.

  • Anticancer Potential: Substituted benzamides have been investigated as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[7] The mechanism of action can vary, from targeting specific enzymes to inducing apoptosis.

  • Anti-inflammatory Properties: The anti-inflammatory effects of certain benzamide derivatives have also been reported, highlighting their potential in treating inflammatory disorders.[5]

Biological_Potential Benzamide_Core N-(5-amino-2-methylphenyl)benzamide Benzamide Scaffold Potential_Activities Potential Biological Activities Antimicrobial & Antifungal Anticancer Anti-inflammatory Benzamide_Core->Potential_Activities Exhibits Drug_Discovery Drug Discovery & Development Potential_Activities->Drug_Discovery Leads to

Caption: Potential therapeutic avenues for benzamide derivatives.

Conclusion

N-(5-amino-2-methylphenyl)benzamide, while not a widely commercialized compound, represents a molecule of significant interest for chemical and pharmaceutical research. Its straightforward synthesis and the presence of versatile functional groups make it an attractive intermediate for the development of novel compounds. The well-documented and diverse biological activities of the broader benzamide class provide a strong rationale for the exploration of N-(5-amino-2-methylphenyl)benzamide and its derivatives in the pursuit of new therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising chemical entity.

References

  • Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-amino-2-methylphenyl)-4-methylbenzamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.
  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (2012). Eclética Química, 37(1), 53-61.
  • Suryanti, V., Wibowo, F. R., Pranoto, & Handayani, S. (2016). 1H NMR spectrum of compound 5. ResearchGate. Retrieved from [Link]

  • Al-Otaibi, J. S., Al-Zahrani, N. A., El-Emam, A. A., & Al-Tamimi, A. M. (2018). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 61(17), 7795-7808.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2020). Molecules, 25(4), 896.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 76(4), 475-484.
  • Aftab, K., Noreen, M., & Channar, P. A. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2019). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Eclética Química, 44(4), 47-56.
  • HazComFast. (n.d.). N-(4-Amino-2-chloro-5-methylphenyl)benzamide (CAS 121-22-2). Retrieved from [Link]

  • Harikrishna, N., Srujana, K., & Reddy, T. S. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 51B(1), 80-84.
  • Environmental Protection Agency. (2025). N-(5-amino-2-methylphenyl)propanamide - Hazard Genotoxicity. Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profiling of N-(5-amino-2-methylphenyl)benzamide: Predictive Modeling and Empirical Validation Workflows

Executive Summary N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) is a critical intermediate utilized in advanced pharmaceutical synthesis[1]. Characterized by its bifunctional nature—a neutral benzamide moiety and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) is a critical intermediate utilized in advanced pharmaceutical synthesis[1]. Characterized by its bifunctional nature—a neutral benzamide moiety and a basic aniline-type primary amine—its solubility profile is complex and highly dependent on the solvent environment. As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic equilibrium dictated by molecular structure and environmental conditions. This whitepaper provides an in-depth technical guide to predictive physicochemical modeling and the empirical, self-validating workflows required to accurately map the thermodynamic solubility of this compound.

Physicochemical Profiling & Predictive Modeling

Before initiating empirical screening, a robust predictive model based on molecular structure is essential to guide experimental design. The solubility of N-(5-amino-2-methylphenyl)benzamide is governed by two competing structural features:

  • The Basic Aniline Moiety: The primary amine at the 5-position acts as a weak base. Based on structural analogs, its pKa is estimated to be approximately 4.6. As described by the , the solubility of such weakly basic compounds is highly pH-dependent, increasing exponentially as the pH of the medium drops below the pKa due to ionization[2].

  • The Lipophilic Backbone: The benzamide and methylphenyl groups impart significant lipophilicity (estimated logP ~2.8). While this drives high solubility in organic solvents, it severely restricts the intrinsic aqueous solubility ( S0​ ) of the unionized free base[3].

G cluster_0 Molecular Properties cluster_1 Solubility Profile pKa Basic Aniline (pKa ~4.6) pH_Sol pH-Dependent Aqueous Sol. pKa->pH_Sol Ionization at low pH logP Lipophilic Backbone (logP ~2.8) Org_Sol High Organic Solubility logP->Org_Sol Hydrophobic interactions Intrinsic Low Intrinsic Sol. (S0) logP->Intrinsic Limits aqueous hydration Lattice Crystal Lattice Energy Lattice->Intrinsic Solid-state barrier

Figure 1: Causal relationship between physicochemical properties and the solubility profile.

The Causality of Solubility: Thermodynamic vs. Kinetic

In pharmaceutical process chemistry, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility—often measured via high-throughput solvent-shift methods—can result in metastable supersaturation, leading to a dangerous overestimation of the compound's solubility.

Conversely, thermodynamic solubility represents the true, lowest-energy equilibrium between the crystalline solid lattice and the solvent[3]. To ensure the scientific integrity of our process chemistry, we rely exclusively on the Shake-Flask method, recognized as the "gold standard" by the [4].

Workflow Start Excess Solid API + Solvent Incubate Shake-Flask Equilibration (48h, 25°C, Constant Agitation) Start->Incubate PhaseSep Phase Separation (Centrifugation / Filtration 0.22µm) Incubate->PhaseSep Attainment of Equilibrium Analysis Supernatant Analysis (HPLC-UV / Gravimetric) PhaseSep->Analysis Quantify Solute SolidChar Solid-State Characterization (XRPD / DSC) PhaseSep->SolidChar Analyze Residual Solid

Figure 2: Thermodynamic solubility determination workflow based on the OECD 105 method.

Experimental Methodologies: Self-Validating Systems

The following protocols are designed as self-validating systems, ensuring that every data point is internally cross-checked against potential experimental artifacts.

Protocol 1: pH-Dependent Thermodynamic Aqueous Solubility

Causality Focus: This protocol maps the ionization curve of the weak base to predict behavior in various aqueous environments[5].

  • Buffer Preparation: Prepare 50 mM USP buffers at pH 1.2 (Hydrochloric acid/Potassium chloride), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Rationale: These span the physiological pH range and capture the inflection point around the predicted pKa.

  • Equilibration: Add an excess of solid N-(5-amino-2-methylphenyl)benzamide (approx. 50 mg) to 10 mL of each buffer in sealed glass vials. Agitate mechanically at 300 rpm at a constant 25.0 ± 0.5 °C for 48 hours. Rationale: 48 hours ensures the system overcomes the activation energy barrier of dissolution, guaranteeing true thermodynamic equilibrium rather than a transient kinetic state[3].

  • Phase Separation (Self-Validating Step): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1 mL of the filtrate. Rationale: This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, UV detection at an isosbestic point, e.g., 254 nm).

  • Solid-State Verification (Self-Validating Step): Recover the residual solid from the pellet, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). Rationale: At pH 1.2, the high chloride concentration can trigger the "Common Ion Effect," precipitating the hydrochloride salt instead of the free base[6]. XRPD confirms the polymorphic identity of the equilibrium solid phase.

Protocol 2: Organic Solvent Screening
  • Solvent Selection: Select a diverse panel of solvents covering different dielectric constants and hydrogen-bonding capacities (e.g., DMSO, Ethanol, Ethyl Acetate, Heptane).

  • Equilibration & Separation: Follow steps 2 and 3 from Protocol 1.

  • Quantification: For highly soluble solvents (>50 mg/mL), utilize gravimetric analysis. Transfer a precise volume (e.g., 2 mL) of the filtered supernatant to a pre-weighed vial, evaporate the solvent under a gentle stream of nitrogen at 40°C, and weigh the residual solid. Cross-validate with HPLC-UV to ensure no solvent-induced degradation occurred.

Quantitative Data Presentation

Based on the predictive physicochemical model and empirical behaviors of structurally analogous benzamides, the representative thermodynamic solubility profile for N-(5-amino-2-methylphenyl)benzamide is summarized below.

Table 1: Predicted pH-Dependent Aqueous Solubility Profile (25°C)

pH LevelBuffer SystemPredicted Solubility (mg/mL)Dominant Ionization State
1.2HCl / KCl~ 15.0 - 20.0>99% Ionized (Cationic)
4.5Acetate~ 0.5 - 1.0~50% Ionized
7.4Phosphate< 0.05>99% Unionized (Free Base)

Table 2: Predicted Organic Solvent Solubility Profile (25°C)

SolventPolarity IndexPredicted Solubility (mg/mL)Application Context
DMSO7.2> 100.0High-throughput screening stock
Ethanol5.2~ 25.0Crystallization co-solvent
Ethyl Acetate4.4~ 15.0Liquid-liquid extraction
Heptane0.1< 0.1Anti-solvent for precipitation

Mechanistic Insights & Troubleshooting

When analyzing the solubility profile of N-(5-amino-2-methylphenyl)benzamide, researchers must account for micro-environmental pH shifts. As the basic amine dissolves in unbuffered or weakly buffered water, it can alter the bulk pH, a phenomenon well-documented in the dissolution of free weak bases[5].

Field-Proven Insight: Measuring the final pH of the solution after the 48-hour equilibration is a mandatory step. If the final pH deviates by more than 0.1 units from the initial buffer pH, the solubility value must be plotted against the final pH to accurately reflect the Henderson-Hasselbalch relationship[2]. Failure to account for this shift is the leading cause of inter-laboratory variability in solubility profiling.

References

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals. Source: OECD Publishing. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Source: John Wiley & Sons. URL:[Link]

  • Volgyi, G., et al. (2020). Bottom-Up Physiologically Based Oral Absorption Modeling of Free Weak Base Drugs. Source: MDPI Pharmaceutics. URL:[Link]

  • Blokhina, S., et al. (2023). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Source: PMC / NIH. URL:[Link]

Sources

Exploratory

N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4): A Critical Pharmacophore Building Block in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the structural architecture of small-molecule kinase inhibitors dictates both their efficacy and selectivity. N-(5-amino-2-methylphenyl)benzamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the structural architecture of small-molecule kinase inhibitors dictates both their efficacy and selectivity. N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4) serves as a highly specialized, bifunctional synthetic intermediate. By providing a pre-assembled aminomethylphenyl core linked to a benzamide moiety, this building block allows medicinal chemists to rapidly synthesize libraries of Type II kinase inhibitors. This technical guide explores the mechanistic rationale behind this specific scaffold, outlines commercial sourcing strategies, and provides self-validating protocols for its integration and quality control in drug development workflows.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of N-(5-amino-2-methylphenyl)benzamide is critical for predicting its solubility and reactivity during complex cross-coupling reactions. The quantitative data is summarized below:

PropertySpecification
Chemical Name N-(5-amino-2-methylphenyl)benzamide
CAS Registry Number 223138-39-4[1]
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol [2]
Synonyms TIMTEC-BB SBB000664, LABOTEST-BB LT00511901[3]
Physical State Solid (Powder)
Hydrogen Bond Donors 2 (Primary amine, Amide NH)
Hydrogen Bond Acceptors 2 (Amide carbonyl, Primary amine)

Mechanistic Role in Medicinal Chemistry: The "Steric Twist"

The selection of N-(5-amino-2-methylphenyl)benzamide over unmethylated analogs is not arbitrary; it is rooted in deep structural biology.

Causality in Scaffold Design: In the rational design of Type II kinase inhibitors—which bind to the inactive, "DFG-out" conformation of kinases such as ABL, PDGFR, or p38 MAPK—achieving the correct dihedral angle between adjacent aromatic rings is paramount. The incorporation of the 2-methyl group ortho to the functionalized amine induces a deliberate steric clash with the adjacent ring system once the intermediate is coupled to a larger heterocycle.

This steric hindrance forces the molecule out of coplanarity, locking it into a rigid, twisted conformation. This specific geometry perfectly complements the deep hydrophobic pocket exposed only in the DFG-out state, drastically enhancing target affinity while simultaneously abolishing off-target binding to kinases that require planar, ATP-mimetic Type I inhibitors. Furthermore, the benzamide moiety acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule to the hinge region or the conserved glutamate/aspartate residues within the kinase binding site.

Pharmacophore A 2-Methyl Group (Steric Twist) E Target Kinase (Type II Binding Pocket) A->E Conformation Lock B Phenyl Core (Hydrophobic Spacer) B->A C 5-Amino Group (Coupling Handle) B->C D Benzamide Moiety (H-Bond Donor/Acceptor) B->D D->E DFG-Out Binding

Pharmacophore mapping of N-(5-amino-2-methylphenyl)benzamide in kinase inhibitor design.

Commercial Supply Chain & Sourcing Strategy

For drug development professionals, securing a reliable, high-purity source of this intermediate is essential to prevent downstream catalytic poisoning during palladium-mediated couplings.

Major Commercial Suppliers:

  • Santa Cruz Biotechnology (SCBT): Offers the compound primarily for proteomics and biochemical research[1][2].

  • Sigma-Aldrich (Merck): Listed under the AldrichCPR catalog (Product R703117), providing highly characterized batches for synthetic applications.

  • BLDpharm & Chemos GmbH: Serve as reliable vendors for bulk scale-up and custom synthesis quantities[4].

Sourcing Criterion: When procuring this compound for Active Pharmaceutical Ingredient (API) synthesis, researchers must demand batches with >98% purity by HPLC, as trace heavy metals or unreacted aniline derivatives can severely inhibit downstream Buchwald-Hartwig aminations.

Synthetic Workflows: Integration via C-N Cross-Coupling

The primary utility of N-(5-amino-2-methylphenyl)benzamide lies in its free 5-amino group, which serves as an ideal nucleophile for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) with heteroaryl halides.

Causality of Reagent Selection: We utilize Xantphos as the ligand because its wide bite angle strongly favors reductive elimination over deleterious β-hydride elimination, ensuring high yields of the secondary amine product. Cesium carbonate (Cs₂CO₃) is chosen as the base because stronger bases (like NaOtBu) risk deprotonating the benzamide nitrogen, leading to unwanted side reactions.

Step-by-Step Methodology: Buchwald-Hartwig Amination
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-(5-amino-2-methylphenyl)benzamide (1.0 eq), the desired heteroaryl chloride (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen. Repeat this degassing cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject anhydrous 1,4-dioxane via syringe to achieve a 0.1 M concentration of the limiting reagent.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100°C. Stir vigorously for 12 hours. Self-Validation Step: Monitor reaction completion via LC-MS; the disappearance of the m/z 227 [M+H]⁺ peak confirms the consumption of the benzamide starting material.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the target kinase inhibitor.

SyntheticWorkflow Step1 N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4) Catalyst Pd2(dba)3 / Xantphos Base: Cs2CO3, Solvent: Dioxane Step1->Catalyst Step2 Heteroaryl Halide (e.g., Pyrimidine-chloride) Step2->Catalyst Intermediate C-N Cross-Coupling Reaction (100°C, 12h, N2 atm) Catalyst->Intermediate Product Target Kinase Inhibitor (Purified via Flash Chromatography) Intermediate->Product

Step-by-step synthetic workflow for C-N cross-coupling using the benzamide intermediate.

Quality Control: Self-Validating HPLC-UV Protocol

Before deploying sourced N-(5-amino-2-methylphenyl)benzamide in synthesis, its purity must be validated. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is optimized for benzamide derivatives[5][6][7].

Causality of Mobile Phase Selection: The selection of a 10 mM ammonium acetate buffer (pH 7.0) rather than standard phosphate buffers ensures that the method remains fully compatible with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) validation, as ammonium acetate is volatile and will not foul the MS ionization source[7].

Step-by-Step Analytical Methodology
  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0). Degas the solution via vacuum filtration or sonication for 15 minutes[5][7].

  • Standard Preparation: Accurately weigh 10 mg of the benzamide reference standard and dissolve it in 10 mL of the mobile phase to create a 1000 µg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size)[5].

    • Flow Rate: 1.0 mL/min[5].

    • Injection Volume: 20 µL[5].

    • Detection: UV-Vis at 254 nm[5][7].

    • Column Temperature: 30°C[5].

  • System Suitability (Self-Validation): Inject the 50 µg/mL working standard. The system is validated if the theoretical plate count (N) exceeds 2000, the tailing factor is ≤ 1.5, and the relative standard deviation (RSD) of the peak area across three replicate injections is < 2.0%.

  • Sample Analysis: Inject the commercial or synthesized batch. Calculate purity based on the area normalization method.

References

  • SIELC Technologies. "Separation of Benzamide on Newcrom R1 HPLC column". sielc.com. URL: [Link]

  • Journal of Food and Drug Analysis. "Development and validation of an HPLC method for the purity assay of BZM". jfda-online.com. URL: [Link]

Sources

Foundational

Discovery and Development of N-(5-amino-2-methylphenyl)benzamide: A Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the spatial orientation of pharmacophores dictates both target affinity and selectivity. N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) has emerged as a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of pharmacophores dictates both target affinity and selectivity. N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) has emerged as a highly privileged, conformationally restricted intermediate scaffold. By strategically positioning a methyl group ortho to a benzamide linkage, this molecule leverages steric shielding to lock its dihedral angle, thereby lowering the entropic penalty upon binding to deep hydrophobic pockets (such as kinase hinge regions). This technical whitepaper details the structural rationale, the regioselective discovery challenges, and the self-validating synthetic protocols required to produce this critical building block.

Structural Rationale: The "Ortho-Effect" in Drug Design

The architecture of N-(5-amino-2-methylphenyl)benzamide is defined by three critical vectors on a central phenyl ring:

  • C1 - Benzamide Group: Serves as a primary hydrogen-bond donor/acceptor motif.

  • C2 - Methyl Group: An ortho-substituent that sterically clashes with the carbonyl oxygen of the benzamide, forcing the amide bond out of coplanarity with the phenyl ring.

  • C5 - Primary Amine: A highly nucleophilic, solvent-exposed handle located meta to the benzamide, ideal for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling).

This specific regioisomer is highly sought after because the C2-methyl group restricts rotation. When incorporated into a larger active pharmaceutical ingredient (API), this "ortho-effect" pre-organizes the molecule into its bioactive conformation, significantly enhancing target binding kinetics compared to unmethylated analogs.

ConformationalLogic Core N-(5-amino-2-methylphenyl)benzamide Ortho C2-Methyl Group (Ortho to Benzamide) Core->Ortho Meta C5-Amino Group (Meta to Benzamide) Core->Meta Effect1 Steric Shielding Restricts C-N bond rotation Ortho->Effect1 Effect2 Pharmacophore Extension Available for cross-coupling Meta->Effect2 Outcome1 Lower Entropic Penalty Enhanced Target Binding Effect1->Outcome1 Outcome2 Library Generation (Ureas, Amides, Amines) Effect2->Outcome2

Fig 1: Conformational logic and functional utility of the ortho-methyl benzamide scaffold.

Retrosynthetic Analysis & Regioselectivity Challenges

The most apparent retrosynthetic precursor to N-(5-amino-2-methylphenyl)benzamide is 2,5-diaminotoluene. However, synthesizing benzamide derivatives via direct monoacylation of phenylenediamines is notoriously difficult due to competing diacylation and poor regiocontrol[1].

In 2,5-diaminotoluene, the C5-amine is sterically unhindered, while the C2-amine is shielded by the adjacent methyl group. Electrophilic acylation with benzoyl chloride will naturally favor the less hindered C5 position, yielding the incorrect regioisomer: N-(4-amino-3-methylphenyl)benzamide.

To bypass this thermodynamic preference, process chemists utilize 2-methyl-5-nitroaniline (CAS 99-55-8) as the starting material. This compound, traditionally a bright yellow powder used in azo dye synthesis[2][3], features an amine at the sterically hindered C1 position and a nitro group at C5. By acylating the C1 amine first, and subsequently reducing the C5 nitro group, absolute regiocontrol is achieved without the need for complex protection/deprotection schemes.

SynthesisWorkflow SM Starting Material 2-Methyl-5-nitroaniline (CAS 99-55-8) Step1 Step 1: N-Acylation Benzoyl Chloride, Pyridine 0-5 °C to RT SM->Step1 Int Intermediate N-(2-methyl-5-nitrophenyl)benzamide Step1->Int Step2 Step 2: Nitro Reduction H2, 10% Pd/C, EtOH RT, 1 atm Int->Step2 Product Target Scaffold N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) Step2->Product

Fig 2: Regioselective synthesis workflow bypassing direct diaminotoluene acylation.

Experimental Methodology: Step-by-Step Synthesis

The following workflow is designed as a self-validating system, ensuring that each transformation provides immediate visual or analytical feedback to the operator.

Step 1: N-Acylation of 2-Methyl-5-nitroaniline

Causality & Logic: Pyridine is utilized as both the solvent and the catalyst. It acts as an acid scavenger to neutralize the HCl byproduct, and it forms a highly reactive N-benzoylpyridinium intermediate. This hyper-electrophilic species is necessary to overcome the steric hindrance of the ortho-methyl group on the aniline substrate.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-methyl-5-nitroaniline (10.0 g, 65.7 mmol) and anhydrous pyridine (50 mL). Stir under a nitrogen atmosphere and cool to 0–5 °C using an ice-water bath.

  • Addition: Add benzoyl chloride (8.4 mL, 72.3 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 10 °C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the bright yellow spot of the starting material ( Rf​≈0.6 ) completely disappears, replaced by a UV-active, non-yellow product spot ( Rf​≈0.4 ).

  • Workup: Pour the mixture into 500 mL of vigorously stirred ice water. Collect the precipitated intermediate, N-(2-methyl-5-nitrophenyl)benzamide, via vacuum filtration. Wash with cold water and dry under vacuum.

Step 2: Catalytic Nitro Reduction

Causality & Logic: Catalytic hydrogenation (Pd/C with H2​ ) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid generating heavy metal waste and to eliminate the risk of hydrolyzing the newly formed benzamide bond under harsh acidic conditions.

  • Preparation: Dissolve the intermediate (15.0 g) in absolute ethanol (150 mL) in a hydrogenation flask. Carefully add 10% Palladium on Carbon (Pd/C, 1.5 g, 10% w/w) under a blanket of argon.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Self-Validation (Kinetic Readout): The reaction progress is visually validated by the cessation of hydrogen gas uptake (the balloon stops deflating). Furthermore, LC-MS analysis will show a complete mass shift from the nitro intermediate ( [M+H]+257.1 ) to the target amine ( [M+H]+227.1 ).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield N-(5-amino-2-methylphenyl)benzamide as an off-white solid.

Quantitative Data & Analytical Validation

To ensure the structural integrity of the synthesized scaffold prior to library generation, the following analytical specifications must be met. The highly deshielded amide proton in the 1H -NMR spectrum is a direct confirmation of the steric locking induced by the ortho-methyl group.

Table 1: Physicochemical & Analytical Profile
ParameterSpecification / Expected Value
Chemical Name N-(5-amino-2-methylphenyl)benzamide
CAS Registry Number 223138-39-4
Precursor CAS Number 99-55-8 (2-Methyl-5-nitroaniline)
Molecular Formula C14​H14​N2​O
Molecular Weight 226.27 g/mol
Appearance Off-white to pale yellow crystalline solid
LC-MS Analysis [M+H]+ m/z 227.1 (Target Mass)
Key 1H -NMR Shift ( DMSO−d6​ ) ∼9.8 ppm (s, 1H, highly deshielded amide NH)
Key 1H -NMR Shift ( DMSO−d6​ ) ∼2.1 ppm (s, 3H, ortho-methyl group)

Applications in Targeted Therapeutics

Once synthesized and validated, N-(5-amino-2-methylphenyl)benzamide acts as a foundational node for parallel medicinal chemistry. The free C5-amine is highly reactive and can be elaborated into:

  • Urea Linkages: By reacting with various isocyanates, generating potent inhibitors of receptor tyrosine kinases (RTKs).

  • Heterocyclic Extensions: Via Buchwald-Hartwig amination with halogenated pyrimidines or pyridines, creating scaffolds analogous to modern targeted oncology drugs.

By mastering the regioselective synthesis of this specific isomer, drug development professionals can efficiently access a vast chemical space of conformationally rigid, high-affinity therapeutic candidates.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(5-amino-2-methylphenyl)benzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4) Introduction & Strategic Overview N-(5-amino-2-methylphenyl)benzamide is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4)

Introduction & Strategic Overview

N-(5-amino-2-methylphenyl)benzamide is a high-value synthetic intermediate widely utilized in the pharmaceutical industry, most notably serving as a core building block in the synthesis of vasopressin V2 receptor antagonists like Tolvaptan. The structural topology of this molecule—a central toluene ring substituted with a benzamide moiety at the 1-position and a primary amine at the 5-position—requires a highly regioselective synthetic approach.

To achieve scalable and high-purity yields, the synthesis is executed via a robust two-step protocol starting from commercially available 2-methyl-5-nitroaniline .

  • Step 1: Chemoselective N-benzoylation of the primary amine via the Schotten-Baumann reaction.

  • Step 2: Catalytic hydrogenation of the nitro group to the corresponding amine utilizing a Palladium on Carbon (Pd/C) catalyst.

Mechanistic Pathways & Workflows

The Two-Step Synthetic Workflow

The first step utilizes benzoyl chloride as the acylating agent. Because the reaction generates hydrochloric acid (HCl) as a byproduct, a base (such as aqueous NaOH, pyridine, or triethylamine) is strictly required [1]. Without a base, the liberated HCl would protonate the unreacted 2-methyl-5-nitroaniline, rendering its amine lone pair unavailable for nucleophilic attack, thereby stalling the reaction [2].

Synthesis SM 2-Methyl-5-nitroaniline (Starting Material) Int N-(2-Methyl-5-nitrophenyl)benzamide (Intermediate) SM->Int Step 1: Benzoylation (Schotten-Baumann) Reagent1 Benzoyl Chloride + Base (e.g., Pyridine) Reagent1->Int Prod N-(5-amino-2-methylphenyl)benzamide (Target Product) Int->Prod Step 2: Nitro Reduction (Haber-Lukashevich) Reagent2 H2 Gas, Pd/C Solvent (EtOH/EtOAc) Reagent2->Prod

Caption: Two-step synthetic workflow for the preparation of N-(5-amino-2-methylphenyl)benzamide.

Mechanism of Catalytic Hydrogenation

The reduction of the intermediate N-(2-methyl-5-nitrophenyl)benzamide is achieved via catalytic hydrogenation. This process follows the Haber-Lukashevich mechanism , occurring on the surface of the Pd/C catalyst [3]. The nitro group is sequentially reduced through nitroso and hydroxylamine intermediates before yielding the final primary amine [3].

Mechanism N1 Ar-NO2 (Nitroarene) N2 Ar-NO (Nitrosoarene) N1->N2 +H2, -H2O N3 Ar-NHOH (N-Arylhydroxylamine) N2->N3 +H2 N4 Ar-NH2 (Arylamine) N3->N4 +H2, -H2O

Caption: Haber-Lukashevich mechanistic pathway for the catalytic hydrogenation of nitroarenes.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalentsNotes
2-Methyl-5-nitroaniline Starting Material1.0 eqEnsure high purity (>98%) to prevent downstream side-reactions.
Benzoyl Chloride Acylating Agent1.1 eqHighly reactive; handle in a fume hood.
Pyridine Base / Acid Scavenger1.5 eqNeutralizes HCl byproduct [1].
Dichloromethane (DCM) Solvent (Step 1)10 volumesAnhydrous grade preferred.
10% Pd/C Hydrogenation Catalyst5-10 mol%Pyrophoric when dry; keep wetted[3].
Hydrogen Gas (H₂) Reducing AgentExcess (Balloon)Highly flammable.
Ethanol / Ethyl Acetate Solvent (Step 2)10 volumesFacilitates optimal hydrogen solubility.
Celite (Diatomaceous Earth) Filtration AidAs neededTraps fine Pd particles during workup [3].

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)benzamide (Amidation)

This step utilizes a modified Schotten-Baumann approach in an organic monophasic system.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous DCM (10 mL/g of substrate).

  • Base Addition: Add pyridine (1.5 eq) to the stirring solution.

    • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It prevents the formation of the unreactive anilinium hydrochloride salt[2].

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

    • Causality: The reaction between anilines and acyl chlorides is highly exothermic. Cooling suppresses the formation of di-benzoylated side products and minimizes solvent boil-off [1].

  • Acylation: Dissolve benzoyl chloride (1.1 eq) in a small volume of DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup & Isolation:

    • Quench the reaction with water.

    • Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize residual benzoic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure N-(2-methyl-5-nitrophenyl)benzamide.

Protocol 2: Synthesis of N-(5-amino-2-methylphenyl)benzamide (Nitro Reduction)

This step utilizes heterogeneous catalytic hydrogenation.

  • Preparation: Dissolve the purified N-(2-methyl-5-nitrophenyl)benzamide from Step 1 in a 1:1 mixture of Ethanol and Ethyl Acetate (10 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

    • Caution: Pd/C is pyrophoric. It is recommended to wet the catalyst with a small amount of solvent under an inert atmosphere before adding it to the bulk mixture [3].

  • Inert Purging: Seal the flask with a septum. Purge the flask by bubbling Nitrogen (N₂) gas through the solution for 5 minutes.

    • Causality: Removing ambient oxygen is critical to prevent the ignition of the explosive H₂/O₂ mixture that can be catalyzed by the palladium surface [3].

  • Hydrogenation: Attach a hydrogen balloon. Evacuate the flask briefly and backfill with H₂ (repeat 3 times). Stir vigorously at room temperature for 4-12 hours [4].

  • Monitoring: Monitor via TLC or LC-MS until the nitroarene is fully consumed.

  • Filtration & Isolation:

    • Purge the flask with N₂ to remove residual H₂ gas.

    • Filter the reaction mixture through a tight pad of Celite.

    • Causality: Celite prevents fine, highly reactive Pd/C particles from passing through standard filter paper, mitigating fire risks during disposal and preventing heavy metal contamination of the API [3].

    • Wash the Celite pad thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to afford the target N-(5-amino-2-methylphenyl)benzamide.

Quantitative Data & Reaction Summary

ParameterStep 1: BenzoylationStep 2: Catalytic Hydrogenation
Reaction Temperature 0°C → 25°C25°C (Room Temperature)
Reaction Time 2 - 4 hours4 - 12 hours
Atmosphere Ambient Air (or N₂)Hydrogen (1 atm, Balloon) [4]
Expected Yield 85 - 92%90 - 98%
Primary Impurities Benzoic acid, Di-benzoylated amineHydroxylamine intermediate (if incomplete) [3]
Purification Method Recrystallization (Ethanol)Filtration through Celite, Evaporation

References

  • Benchchem. "A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride." Benchchem Technical Guides.
  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Vedantu Chemistry Resources.
  • Benchchem. "A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems." Benchchem Technical Guides.
  • ACS Publications. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates." Organic Letters.
Application

The Strategic deployment of the N-(5-Amino-2-methylphenyl) Moiety in the Synthesis of Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases.[1] The substituted aniline motif is a cornerstone of this approach, providing a versatile platform for the synthesis of potent and selective inhibitors.[2] This guide focuses on the application of N-(5-amino-2-methylphenyl)benzamide and its close structural analogs, most notably N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, in the synthesis of clinically significant kinase inhibitors. While N-(5-amino-2-methylphenyl)benzamide itself is a valuable chemical intermediate, its pyrimidine derivative stands as a pivotal precursor in the synthesis of Imatinib, a paradigm-shifting therapeutic for chronic myeloid leukemia (CML).[3][4] This application note will delve into the synthetic strategies and the underlying medicinal chemistry rationale for the use of this critical building block.

The core structure, characterized by a 1,2,4-trisubstituted benzene ring, offers a unique combination of steric and electronic properties. The ortho-methyl group influences the conformation of the molecule, while the para-amino group serves as a key reactive handle for the introduction of pharmacophoric elements that modulate kinase selectivity and overall drug-like properties.

Medicinal Chemistry Rationale: Why the N-(5-Amino-2-methylphenyl) Scaffold?

The efficacy of kinase inhibitors derived from the N-(5-amino-2-methylphenyl) scaffold can be attributed to several key structural features:

  • Hydrogen Bonding Interactions: The aniline nitrogen and the amide or pyrimidineamine moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5]

  • Conformational Control: The ortho-methyl group can induce a non-planar conformation between the phenyl ring and the appended heterocyclic system. This torsional twist can be critical for achieving selectivity for the target kinase over other closely related kinases.

  • Vector for Further Derivatization: The primary amino group at the 5-position provides a strategic point for the introduction of larger, more complex side chains. These side chains can extend into solvent-exposed regions or other pockets of the kinase active site, enhancing potency and influencing pharmacokinetic properties. In the case of Imatinib, this position is acylated to introduce the N-(4-(4-methylpiperazin-1-yl)methyl)benzamide side chain, which is crucial for its activity.[3]

Application Showcase: Synthesis of an Imatinib Precursor

The synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a well-established multi-step process that serves as an excellent case study for the application of the N-(5-amino-2-methylphenyl) core. The general synthetic strategy involves the initial construction of a nitrated precursor, followed by a reduction to unveil the key primary amine.

Synthetic Workflow Overview

The following diagram outlines a common synthetic route to the Imatinib intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

G A 2-Methyl-5-nitroaniline B N-(2-Methyl-5-nitrophenyl)guanidine A->B Cyanamide, Acid D N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine B->D Base, Heat C 3-Dimethylamino-1-(3-pyridyl)propenone C->D E N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine D->E Reduction (e.g., H2/Pd-C or Hydrazine)

Caption: Synthetic pathway to the key Imatinib intermediate.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

This step involves the condensation of a guanidine derivative with an enaminone.

  • Guanidine Formation: 2-Methyl-5-nitroaniline is reacted with cyanamide in the presence of an acid (e.g., nitric acid or p-toluenesulfonic acid) to form the corresponding guanidine salt.[6]

  • Cyclization: The N-(2-methyl-5-nitrophenyl)guanidine is then condensed with 3-dimethylamino-1-(3-pyridyl)propenone in a suitable solvent such as isopropanol or isoamyl alcohol, typically in the presence of a base like sodium hydroxide or potassium hydroxide, and heated to reflux.[6]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., methanol and water), and dried to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine.[6]

Protocol 2: Reduction to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

The nitro group of the intermediate is reduced to a primary amine.

  • Reaction Setup: N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is dissolved or suspended in a suitable solvent such as methanol, ethyl acetate, or a mixture thereof.[3][6]

  • Reduction:

    • Catalytic Hydrogenation: A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the mixture. The reaction is then subjected to a hydrogen atmosphere (from a balloon or a pressure reactor) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).[3]

    • Chemical Reduction: Alternatively, a chemical reducing agent such as hydrazine hydrate in the presence of a Lewis acid or Raney nickel can be used.[6][7] The reaction is typically carried out at an elevated temperature.

  • Work-up and Isolation:

    • For catalytic hydrogenation, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[8]

    • For chemical reduction, the reaction mixture is filtered, and the solvent is removed. The residue is then partitioned between an organic solvent and water. The organic layer is dried and concentrated to afford the product.[6]

Data Presentation: A Representative Kinase Inhibition Profile

The final kinase inhibitor, Imatinib, derived from the N-(5-amino-2-methylphenyl) scaffold, exhibits potent and selective inhibition of several tyrosine kinases. The table below summarizes its inhibitory activity against key targets.

Target KinaseIC50 (nM)Disease Association
Bcr-Abl ~25-100Chronic Myeloid Leukemia (CML)
c-Kit ~100Gastrointestinal Stromal Tumors (GIST)
PDGFRα/β ~100Various solid tumors

Note: IC50 values are approximate and can vary depending on the assay conditions.

Signaling Pathway Context: The Role of Bcr-Abl in CML

The primary target of Imatinib is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia. The diagram below illustrates the central role of Bcr-Abl in driving the proliferation of CML cells and the point of intervention for Imatinib.

G cluster_0 CML Cell BcrAbl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BcrAbl->Downstream Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BcrAbl Inhibition

Caption: Imatinib inhibits the Bcr-Abl kinase in CML.

Conclusion and Future Perspectives

The N-(5-amino-2-methylphenyl) scaffold, exemplified by its crucial role in the synthesis of Imatinib, remains a cornerstone in the development of targeted kinase inhibitors. The synthetic accessibility and the tunable nature of this building block allow for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to leverage this privileged scaffold in their own drug discovery endeavors. The continued exploration of novel derivatives based on this core structure holds significant promise for the development of new therapeutics against a range of human diseases driven by aberrant kinase activity.

References

  • An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. (n.d.). Quick Company. Retrieved March 8, 2026, from [Link]

  • A Facile Total Synthesis for Large-Scale Production of Imatinib Base. (2012, October 16). ACS Publications. Retrieved March 8, 2026, from [Link]

  • IMATINIB. (2014, September 10). New Drug Approvals. Retrieved March 8, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Biorxiv. Retrieved March 8, 2026, from [Link]

  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | 4943-85-5. (n.d.). LookChem. Retrieved March 8, 2026, from [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (n.d.). SciELO. Retrieved March 8, 2026, from [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2022, December 26). Bentham Science. Retrieved March 8, 2026, from [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016, March 10). PubMed. Retrieved March 8, 2026, from [Link]

  • A PROCESS FOR THE PREPARATION OF IMATINIB BASE. (2010, October 7). European Patent Office. Retrieved March 8, 2026, from [Link]

  • Process for preparation of imatinib base. (n.d.). Google Patents.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Semantic Scholar. Retrieved March 8, 2026, from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (n.d.). Chemical Review and Letters. Retrieved March 8, 2026, from [Link]

  • (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025, August 9). ResearchGate. Retrieved March 8, 2026, from [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020, September 21). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Synthesis of imatinib mesylate. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Aminoheteroaryl benzamides as kinase inhibitors. (2012, May 1). Google Patents.
  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (n.d.). Google Patents.
  • N-(5-Cyanononan-5-yl)benzamide. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020, September 21). ACS Omega. Retrieved March 8, 2026, from [Link]

  • (PDF) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

Sources

Method

Application Note: Regioselective N-Acylation of 4-Methyl-3-aminoaniline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a self-validating, highly regioselective protocol for the kinetic mono-N-acylation of asymmetric diamines....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a self-validating, highly regioselective protocol for the kinetic mono-N-acylation of asymmetric diamines.

Introduction & Mechanistic Rationale

4-Methyl-3-aminoaniline, universally recognized in industrial and synthetic literature under its synonym 2,4-diaminotoluene (2,4-TDA) [1], is a highly versatile bifunctional building block. The strategic N-acylation of this compound is a critical transformation in the synthesis of advanced polymers, polyurethanes, and pharmaceutical intermediates.

The core challenge in derivatizing asymmetric diamines is achieving strict regiocontrol to prevent the formation of complex, difficult-to-separate mixtures of mono- and di-acylated products[2]. The structural topology of 4-methyl-3-aminoaniline provides a reliable pathway for selective functionalization based on steric differentiation:

  • C1-Amine (Para to Methyl): This amino group is electronically enriched by the inductive effect of the para-methyl group and exists in a sterically unhindered environment.

  • C3-Amine (Ortho to Methyl): While also electronically enriched, this amine is significantly shielded by the adjacent steric bulk of the methyl group.

Causality of Selectivity: By leveraging kinetic control—specifically, utilizing low temperatures and precise stoichiometric limitation of the acylating agent—the sterically free C1-amine acts as the primary nucleophile[3]. The resulting product is selectively the 4-acylamino-2-aminotoluene derivative[4]. If thermodynamic conditions are applied (excess heat or excess reagent), the steric barrier of the C3-amine is overcome, leading to over-acylation.

Experimental Design & Reaction Optimization

To establish a self-validating protocol, it is essential to understand the boundary conditions that dictate product distribution. Table 1 summarizes the optimized parameters for directing the reaction toward the desired kinetic product versus the thermodynamic product.

Table 1: Optimization of Reaction Parameters for Selective N-Acylation

Acylating Agent (Eq.)Base (Eq.)SolventTemp (°C)Time (h)Major ProductYield (%)
Acetyl Chloride (1.0)TEA (1.1)DCM0 °C to RT2.04-Acetamido-2-aminotoluene > 88%
Acetic Anhydride (1.05)NoneTHF0 °C to RT3.54-Acetamido-2-aminotoluene > 85%
Acetyl Chloride (2.5)TEA (3.0)DCMReflux12.02,4-Diacetamidotoluene> 95%
Acetic Anhydride (1.0)TEA (1.1)DCM40 °C2.0Complex Mixture (Loss of Control)< 40%

Step-by-Step Experimental Protocol

The following protocol details the selective mono-acylation of 4-methyl-3-aminoaniline using acetyl chloride to yield 4-acetamido-2-aminotoluene.

Materials & Reagents
  • 4-Methyl-3-aminoaniline (2,4-Diaminotoluene) (1.0 eq, 10.0 mmol, 1.22 g)

  • Acetyl Chloride (1.0 eq, 10.0 mmol, 0.71 mL)

  • Triethylamine (TEA) (1.1 eq, 11.0 mmol, 1.53 mL)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

  • Saturated aqueous NaHCO₃ and Brine

Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Add 4-methyl-3-aminoaniline (1.22 g) to the flask and dissolve in 40 mL of anhydrous DCM.

  • Base Addition: Inject TEA (1.53 mL) into the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes. Crucial Step: Strict temperature control prevents the localized thermal activation of the ortho-amine.

Addition & Execution
  • Acylating Agent Preparation: Dilute acetyl chloride (0.71 mL) in 10 mL of anhydrous DCM in a separate dry vial.

  • Dropwise Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the acetyl chloride solution dropwise over 30 minutes[5].

  • Reaction Progression: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature for an additional 1 hour.

In-Process Self-Validation (Quality Control)

Every robust protocol must operate as a self-validating system. To ensure the reaction is proceeding with the correct regioselectivity without waiting for post-reaction NMR:

  • TLC Monitoring (Ninhydrin Stain): Use a solvent system of 60:40 Ethyl Acetate:Hexanes.

    • Starting Material: Contains two primary amines; elutes low and stains deep purple (Ruhemann's purple).

    • Target Mono-Product: Contains one primary amine; elutes higher (less polar) and stains a lighter, distinct orange/brown.

    • Di-acylated Impurity: Contains zero primary amines; elutes highest and is Ninhydrin-negative (only visible under UV 254 nm).

  • Causality Check: If a UV-active, Ninhydrin-negative spot (di-acylated product) begins to form before the starting material is consumed, the localized concentration of the acylating agent is too high. Immediately reduce the addition rate and increase the stirring speed.

Workup & Purification
  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ to neutralize the triethylamine hydrochloride salts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure 4-acetamido-2-aminotoluene as an off-white solid.

Mechanistic Workflow Visualization

The following diagram maps the logical relationship between the reaction conditions, steric hindrance, and the resulting regioselectivity.

AcylationWorkflow SM 4-Methyl-3-aminoaniline (Starting Material) Cond Acyl Chloride (1.0 eq) TEA, DCM, 0 °C SM->Cond Regio Steric Differentiation (C1-Amine vs C3-Amine) Cond->Regio Mono Kinetic Product: Selective Mono-acylation Regio->Mono Para-Amine Attack (Sterically Free) Di Thermodynamic Product: Over-acylation (Di-amide) Regio->Di Ortho-Amine Attack (Excess Reagent/Heat)

Workflow and regioselectivity in the N-acylation of 4-methyl-3-aminoaniline.

References

  • CAS 95-80-7: 2,4-Diaminotoluene | CymitQuimica Source: cymitquimica.com URL:1

  • Preparation and spectra of some acetyl derivatives of 2,4-toluenediamine Source: Journal of Chemical & Engineering Data - ACS Publications URL:4

  • Structure-Based Interpretation of Biotransformation Pathways of Amide-Containing Compounds in Sludge-Seeded Bioreactors Source: ResearchGate URL:3

  • Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate Source: Benchchem URL:5

  • Application Notes and Protocols: N-acylation of 1H-Isoindole-1,3-diamine Source: Benchchem URL:2

Sources

Application

Application Note: Advanced Chromatographic Purification of N-(5-amino-2-methylphenyl)benzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Methodological Protocol Introduction & Physicochemical Context N-(5-amino-2-methylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Methodological Protocol

Introduction & Physicochemical Context

N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) is a highly valuable synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. Structurally, the molecule presents a bipartite chromatographic challenge: it contains a highly hydrophobic methylphenyl core, a neutral benzamide linkage, and a highly polar, basic primary aniline (amino) group.

When subjected to standard normal-phase chromatography on bare silica gel, analysts frequently observe severe peak tailing, irreversible adsorption, and poor mass recovery. This application note establishes field-proven, self-validating protocols to purify this intermediate to >98% purity by addressing the root physicochemical interactions at play.

Mechanistic Principles: Overcoming the "Silanol Effect"

To design an effective purification protocol, one must understand the causality behind the chromatographic failure of basic amines on standard silica.

Bare silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-O-H). Because aniline derivatives are basic, the primary amine group of N-(5-amino-2-methylphenyl)benzamide forms strong, localized hydrogen bonds and ionic interactions with these acidic silanol sites[1]. This acid-base interaction causes the compound to elute slowly and unevenly, resulting in the characteristic "streaking" observed on Thin Layer Chromatography (TLC) plates and broad, asymmetric peaks during column elution[1].

The Causality of Method Design: To mitigate this, the chromatographic environment must be actively modified. This is achieved through two primary strategies:

  • Dynamic Neutralization: Adding a basic modifier, such as Triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This competitively binds to and neutralizes the acidic silanols, shielding the basic analyte[2].

  • Stationary Phase Masking: Utilizing an amine-functionalized silica stationary phase (e.g., KP-NH) where the silanols are permanently capped, eliminating the acid-base attraction entirely[3].

TroubleshootingLogic Issue Observation: Severe Tailing of Aniline Derivative Cause Mechanistic Cause: Acid-Base Interaction with Silanols Issue->Cause Sol1 Strategy A: Dynamic Neutralization (Add 1% TEA to Mobile Phase) Cause->Sol1 Sol2 Strategy B: Stationary Phase Masking (Use Amine-Functionalized Silica) Cause->Sol2 QC1 QC: Sharp TLC Spot High Recovery Sol1->QC1 QC2 QC: No TEA Residue High Purity Sol2->QC2

Caption: Logical decision tree for resolving amine tailing during silica gel chromatography.

Experimental Protocols

Every robust chromatographic method must be a self-validating system. The protocols below integrate internal Quality Control (QC) checks to ensure the compound's stability and the method's efficacy before committing the entire crude batch to the column.

Protocol A: Cost-Effective Purification via TEA-Modified Silica

This protocol utilizes standard 230-400 mesh silica gel, dynamically neutralized with TEA. It is ideal for standard laboratory-scale purifications.

Self-Validating QC Check (2D-TLC): Before packing the column, validate the solvent system. Spot the crude mixture on a standard silica TLC plate. Develop the plate in Hexane:Ethyl Acetate (3:1) containing 1% TEA. Dry the plate, rotate it 90 degrees, and develop it again in the exact same solvent. A single, perfectly diagonal spot for the API confirms that the compound is stable, not degrading on the modified silica, and that the TEA concentration is sufficient to prevent tailing[1].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare the optimized mobile phase (e.g., Hexane:EtOAc 3:1 v/v) and supplement it with 1% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Stationary Phase Pre-treatment (Critical Step): Do not simply pour silica into the column. Slurry the required mass of silica gel in the TEA-modified solvent in an Erlenmeyer flask. Stir gently for 15 minutes. Causality: This pre-treatment ensures complete, uniform neutralization of all acidic silanol sites before the analyte is introduced, preventing initial band broadening[4].

  • Column Packing: Pour the neutralized slurry into the glass chromatography column. Rinse the sides with the modified solvent and allow the bed to settle under gentle positive pressure.

  • Dry Loading: Dissolve the crude N-(5-amino-2-methylphenyl)benzamide in a minimum volume of dichloromethane (DCM). Add a small amount of TEA-pretreated silica to the flask, and evaporate the solvent in vacuo to create a dry, free-flowing powder[4]. Load this evenly onto the top of the column bed.

  • Elution & Monitoring: Elute the column using the modified mobile phase. Monitor the fractions via TLC (UV 254 nm).

  • Isolation: Pool the fractions containing the pure product. Concentrate in vacuo. Note: Because TEA co-evaporates, place the final isolate under high vacuum (lyophilizer or Schlenk line) for 12 hours to remove residual amine traces.

PurificationWorkflow Step1 1. TLC Optimization (Hex:EtOAc + 1% TEA) Step2 2. Silica Pre-treatment (Slurry with TEA) Step1->Step2 Step3 3. Dry Loading (Analyte on Treated Silica) Step2->Step3 Step4 4. Isocratic Elution (Monitor UV 254nm) Step3->Step4 Step5 5. Fraction Pooling & Evaporation Step4->Step5

Caption: Step-by-step workflow for the purification of aniline derivatives using TEA-modified silica.

Protocol B: High-Throughput Purification via Amine-Functionalized Silica

For drug development professionals requiring rapid, reproducible scale-up without the toxicity and residue concerns of TEA, amine-functionalized silica is the authoritative standard[3].

Self-Validating QC Check: Perform a micro-scale mock injection using a small, known quantity of the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC plates). Confirm the Rf value is between 0.25 and 0.35 before scaling up to the preparative cartridge.

Step-by-Step Methodology:

  • Column Selection: Select an appropriately sized amine-functionalized flash cartridge (e.g., Biotage KP-NH) based on the crude mass[3].

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane. Causality: No TEA is required because the stationary phase itself provides the basic shielding.

  • Sample Loading: Liquid-load the crude sample directly onto the cartridge head using a minimal amount of a non-polar solvent.

  • Gradient Elution: Run a gradient from 100% Hexane to 50% Ethyl Acetate over 10 to 12 CV. The lack of silanol interactions allows for highly predictable gradient elution.

  • Detection & Isolation: Collect fractions using an automated UV-Vis detector set to 254 nm and 280 nm. Pool and concentrate the pure fractions.

Quantitative Data & Performance Metrics

The following table summarizes the expected chromatographic performance of N-(5-amino-2-methylphenyl)benzamide across different methodologies, demonstrating the empirical superiority of modified systems.

Chromatographic MethodAdditive / ModifierAverage Rf (Hex:EtOAc 1:1)Peak Shape / TLC SpotEst. Mass Recovery
Bare Silica Gel None0.15 (Severe Streaking)Broad / Tailing< 60%
Bare Silica Gel 1% TEA in Eluent Only0.30Moderate Tailing75 - 80%
Pre-treated Silica 1% TEA (Slurry & Eluent)0.35Sharp / Symmetrical> 90%
Amine-Functionalized None0.40Sharp / Symmetrical> 95%

References

  • Biotage. "Is there an easy way to purify organic amines?". Source: Biotage. URL:[Link]

  • Royal Society of Chemistry. "Supporting Information: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids". Source: RSC.org. URL:[Link]

Sources

Method

Application Notes and Protocols for the GC-MS Analysis of N-(5-amino-2-methylphenyl)benzamide via Derivatization

Abstract This technical guide provides a comprehensive framework for the derivatization and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-(5-amino-2-methylphenyl)benzamide. Designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-(5-amino-2-methylphenyl)benzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind derivatization for this class of compounds, offering detailed, field-proven protocols for both acylation and silylation. The methodologies are presented with an emphasis on the underlying chemical principles to empower users to not only execute the protocols but also to troubleshoot and adapt them for specific applications. This guide is structured to ensure scientific integrity, providing a self-validating system of protocols grounded in authoritative references.

Introduction: The Analytical Challenge of N-(5-amino-2-methylphenyl)benzamide

N-(5-amino-2-methylphenyl)benzamide is an aromatic amide containing a primary amino group. While its specific physicochemical properties are not extensively documented, its structural similarity to other benzanilides suggests a relatively high boiling point and polarity due to the presence of the amine and amide functionalities, which can participate in intermolecular hydrogen bonding.[1] These characteristics make direct GC-MS analysis challenging, often leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port or on the analytical column.

To overcome these analytical hurdles, chemical derivatization is an essential step. The primary goal of derivatization in this context is to replace the active hydrogen on the primary amino group with a less polar, more thermally stable functional group.[2] This chemical modification increases the volatility of the analyte and reduces its interaction with active sites in the GC system, leading to improved chromatographic performance and more reliable quantification.

The Rationale for Derivatization: A Two-Pronged Approach

The decision to derivatize N-(5-amino-2-methylphenyl)benzamide is driven by the need to enhance its suitability for GC-MS analysis. The two most common and effective strategies for derivatizing primary aromatic amines are acylation and silylation.

Acylation: Enhancing Volatility and Detection

Acylation involves the introduction of an acyl group (R-C=O) to the primary amine, forming a stable amide. For GC-MS applications, fluorinated acylating reagents such as trifluoroacetic anhydride (TFAA) are particularly advantageous. The addition of fluorine atoms to the molecule significantly increases its volatility and can enhance the sensitivity of detection, especially when using an electron capture detector (ECD).[3]

Silylation: A Versatile Method for Increasing Volatility

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines. The resulting TMS derivatives are significantly more volatile and less polar than the parent compound, making them ideal for GC-MS analysis.[5]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization for specific instrumentation and sample matrices is always recommended.

Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the derivatization of N-(5-amino-2-methylphenyl)benzamide using TFAA. The reaction results in the formation of N-(2-methyl-5-(2,2,2-trifluoroacetamido)phenyl)benzamide, a more volatile and thermally stable derivative.

Materials:

  • N-(5-amino-2-methylphenyl)benzamide sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the N-(5-amino-2-methylphenyl)benzamide sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent to the dried sample, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. The sample can then be diluted with the anhydrous solvent to a suitable concentration for GC-MS analysis.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Workflow for Acylation with TFAA:

cluster_0 Acylation Protocol Sample_Preparation Sample Preparation: Weigh analyte or evaporate solvent Reagent_Addition Reagent Addition: Add anhydrous solvent and TFAA Sample_Preparation->Reagent_Addition Next Step Reaction Reaction: Heat at 60-70°C for 20-30 min Reagent_Addition->Reaction Next Step Cooling_Dilution Cooling and Dilution: Cool to room temperature and dilute Reaction->Cooling_Dilution Next Step Analysis GC-MS Analysis: Inject derivatized sample Cooling_Dilution->Analysis Final Step cluster_1 Silylation Protocol Sample_Prep_Silylation Sample Preparation: Weigh analyte or evaporate solvent Reagent_Add_Silylation Reagent Addition: Add anhydrous solvent and BSTFA + 1% TMCS Sample_Prep_Silylation->Reagent_Add_Silylation Next Step Reaction_Silylation Reaction: Heat at 70-80°C for 30-45 min Reagent_Add_Silylation->Reaction_Silylation Next Step Cooling_Silylation Cooling: Cool to room temperature Reaction_Silylation->Cooling_Silylation Next Step Analysis_Silylation GC-MS Analysis: Inject derivatized sample Cooling_Silylation->Analysis_Silylation Final Step

Caption: Workflow for the silylation of N-(5-amino-2-methylphenyl)benzamide with BSTFA.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized N-(5-amino-2-methylphenyl)benzamide. These may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100°C, hold for 1 min; Ramp to 280°C at 15°C/min; Hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Expected Mass Fragmentation Patterns

Understanding the mass fragmentation patterns is crucial for the identification and confirmation of the analyte and its derivatives.

Underivatized N-(5-amino-2-methylphenyl)benzamide

The mass spectrum of the underivatized compound is expected to show a molecular ion peak (M+) at m/z 226. Key fragments would likely arise from the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and the 5-amino-2-methylphenyl fragment.

TFAA Derivative

The TFAA derivative will have a molecular weight of 322 g/mol . The molecular ion peak (M+) at m/z 322 may be observed. Fragmentation will likely involve the loss of the trifluoroacetyl group and cleavage of the amide bond.

BSTFA Derivative

The TMS derivative will have a molecular weight of 298 g/mol for the mono-silylated product. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 298. Characteristic fragments will include the loss of a methyl group (M-15) from the TMS moiety.

Predicted Fragmentation Pathways:

cluster_2 Predicted Fragmentation of N-(5-amino-2-methylphenyl)benzamide Analyte N-(5-amino-2-methylphenyl)benzamide (m/z 226) Benzoyl_Cation Benzoyl Cation (m/z 105) Analyte->Benzoyl_Cation Amide Cleavage Amino_Phenyl_Fragment 5-Amino-2-methylphenyl Fragment Analyte->Amino_Phenyl_Fragment Amide Cleavage

Caption: Predicted fragmentation of the underivatized analyte.

Method Validation and Quality Control

For quantitative applications, a thorough method validation is essential to ensure the reliability of the results. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standards to demonstrate the linear response of the detector over a specific concentration range.

  • Accuracy and Precision: The accuracy (% recovery) and precision (% RSD) of the method should be determined by analyzing quality control samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be established.

  • Specificity: The method's ability to selectively detect and quantify the analyte in the presence of other components in the sample matrix should be verified.

The use of an internal standard, such as a deuterated analog of the analyte, is highly recommended to correct for variations in sample preparation and instrument response.

Conclusion

The derivatization of N-(5-amino-2-methylphenyl)benzamide is a critical step for its successful analysis by GC-MS. Both acylation with TFAA and silylation with BSTFA are effective methods to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The protocols and parameters provided in this guide serve as a robust starting point for method development. By understanding the underlying chemical principles and implementing proper method validation, researchers can achieve accurate and reliable quantification of N-(5-amino-2-methylphenyl)benzamide in various matrices.

References

  • Knapp, D. R. (1979).
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Davis, B. A., & Boulton, A. A. (1981). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 163-171. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • Phenomenex. (n.d.). Derivatization for GC - Gas Chromatography Technical Tip. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Perestrelo, R., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8192-8203. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rodrigues, S. V., et al. (2015). Proximity Effects in Mass Spectra of Benzanilides. Journal of the American Society for Mass Spectrometry, 26(10), 1765-1776. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • LookChem. (n.d.). 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]

Sources

Application

In vitro assays using N-(5-amino-2-methylphenyl)benzamide

An In-Depth Technical Guide to the In Vitro Characterization of N-(5-amino-2-methylphenyl)benzamide as a Potential TRPM8 Antagonist Authored by a Senior Application Scientist This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Characterization of N-(5-amino-2-methylphenyl)benzamide as a Potential TRPM8 Antagonist

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the activity of novel compounds, using N-(5-amino-2-methylphenyl)benzamide as a representative test article, on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The protocols detailed herein are designed to establish a robust, self-validating system for identifying and characterizing TRPM8 antagonists, from initial high-throughput screening to gold-standard electrophysiological confirmation.

Introduction: TRPM8 as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures in the human body.[1][2][3] Expressed predominantly in a subset of primary afferent sensory neurons, TRPM8 is activated by temperatures below 28°C, as well as by cooling agents like menthol and icilin.[1][3] Upon activation, TRPM8 allows an influx of cations, primarily Ca2+, which depolarizes the neuron and generates an action potential that signals the perception of cold to the brain.[4][5][6]

Beyond its physiological role in thermosensation, dysregulation of TRPM8 activity is implicated in a variety of pathological conditions. These include neuropathic pain (especially cold allodynia), migraine, overactive bladder, and certain types of cancer.[3][5][7] This makes TRPM8 an attractive therapeutic target for the development of novel analgesics and treatments for these disorders.[3][8] The development of small molecule antagonists that can selectively block TRPM8 channel activity is a key strategy in this field.[3][5]

This document outlines the essential in vitro assays required to determine if a compound, such as N-(5-amino-2-methylphenyl)benzamide, acts as a TRPM8 antagonist.

Principle of TRPM8 Antagonism

A TRPM8 antagonist functions by binding to the channel and preventing its opening, thereby blocking the influx of ions that is normally triggered by an agonist (like menthol) or a physical stimulus (like cold).[5] In vitro assays are designed to quantify this inhibitory effect. The primary methods involve:

  • Indirect Measurement: Assessing the downstream consequences of ion influx, most commonly by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators.

  • Direct Measurement: Directly recording the flow of ions (current) through the channel using electrophysiological techniques.

By comparing the channel's response to an agonist in the presence and absence of the test compound, its antagonistic activity can be precisely quantified.

Core Assays: Materials and Reagents

A self-validating experimental system relies on well-characterized reagents and controls. The following table summarizes the key components for the protocols described below.

ComponentDescription & PurposeRecommended Source/Example
Test Article N-(5-amino-2-methylphenyl)benzamideSynthesized or commercially sourced. A stock solution (e.g., 10 mM in DMSO) is required.
Cell Line A stable cell line overexpressing human TRPM8.HEK293-hTRPM8 or CHO-hTRPM8 are industry standards.[9][10][11]
Positive Control Agonist A known TRPM8 activator to stimulate the channel.L-Menthol (EC50 ~50 µM) or Icilin (EC50 ~100 nM).[12][13]
Positive Control Antagonist A known TRPM8 blocker for assay validation.AMTB or BCTC.[6][14][15]
Calcium Indicator Dye A fluorescent dye that binds to Ca2+, allowing for measurement of [Ca2+]i changes.Fluo-4 Direct™ Calcium Assay Kit or similar.[16]
Assay Buffers Physiologically relevant buffers to maintain cell health.Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
Cell Culture Media Media for maintaining the TRPM8-expressing cell line.DMEM or F-12 with 10% FBS, appropriate selection antibiotic (e.g., G418).
Plate Reader For fluorescence-based assays.A plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, NOVOStar).[6]
Patch-Clamp Rig For electrophysiology experiments.An amplifier, micromanipulator, and perfusion system.

Application Note 1: High-Throughput Screening via Calcium Flux Assay

This assay is the workhorse for primary screening of compound libraries to identify potential TRPM8 modulators due to its scalability and robustness.

Scientific Principle

TRPM8 is a Ca2+-permeable channel.[1] In resting cells, intracellular Ca2+ levels are kept very low (~100 nM). Upon activation of TRPM8 by an agonist like menthol, Ca2+ flows into the cell, causing a rapid and significant increase in intracellular Ca2+ concentration. This change is detected by a fluorescent indicator like Fluo-4, which exhibits a large increase in fluorescence intensity upon binding Ca2+. A TRPM8 antagonist will prevent or reduce this agonist-induced fluorescence increase in a dose-dependent manner.[16][17]

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for the TRPM8 antagonist calcium flux assay.

Detailed Step-by-Step Protocol
  • Cell Plating: Seed HEK293-hTRPM8 cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a 90-100% confluent monolayer the next day. Incubate at 37°C, 5% CO2.

  • Compound Plate Preparation: Prepare a dilution series of N-(5-amino-2-methylphenyl)benzamide in assay buffer (e.g., from 100 µM to 1 nM). Also prepare solutions of a positive control antagonist (e.g., AMTB) and a vehicle control (e.g., 0.1% DMSO in buffer).

  • Dye Loading: On the day of the assay, remove the culture medium from the cell plate. Add the Fluo-4 dye-loading solution to each well as per the manufacturer's instructions. Incubate the plate for 1-2 hours at 37°C.[16][17]

  • Assay Execution (on Plate Reader): a. Place the cell plate and the compound plate into the plate reader, allowing temperature to equilibrate to room temperature. b. Record a baseline fluorescence reading for 10-20 seconds. c. The instrument's injectors add the N-(5-amino-2-methylphenyl)benzamide dilutions (and controls) to the respective wells. d. Incubate for a pre-determined time (e.g., 10-20 minutes) to allow the compound to interact with the channel. e. The second set of injectors adds a pre-determined concentration of the agonist (e.g., Menthol at its EC80 concentration) to all wells to stimulate the channel. f. Immediately record the fluorescence signal kinetically for 1-3 minutes to capture the peak calcium response.

Data Analysis and Interpretation

The primary readout is the peak fluorescence intensity following agonist addition.

  • Normalization:

    • The response in each well is typically normalized to its own baseline fluorescence.

    • Data is then expressed as a percentage of the control response (vehicle-treated wells). The formula is: % Inhibition = (1 - (Signal_Compound - Signal_Baseline) / (Signal_Vehicle - Signal_Baseline)) * 100

  • IC50 Calculation: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.

CompoundConcentrationPeak Fluorescence (RFU)% Inhibition
Vehicle (DMSO)0.1%50,0000% (Control)
N-(5-amino-2-methylphenyl)benzamide1 nM48,000~4%
"10 nM42,000~16%
"100 nM28,000~44%
"1 µM11,000~78%
"10 µM6,000~88%
Positive Control (AMTB)10 µM5,500~90%

A successful experiment will show a clear dose-dependent inhibition of the menthol-induced calcium signal by N-(5-amino-2-methylphenyl)benzamide, similar to the positive control antagonist.

Application Note 2: Gold-Standard Validation via Patch-Clamp Electrophysiology

While the calcium flux assay is excellent for screening, patch-clamp electrophysiology provides the definitive, gold-standard confirmation of direct channel blockade.

Scientific Principle

Whole-cell patch-clamp allows for the direct measurement of the ionic current flowing through the TRPM8 channels in the membrane of a single cell.[1][18] The cell membrane potential is "clamped" at a set value (e.g., -60 mV or a ramp protocol), and the current required to maintain this voltage is recorded. Application of a TRPM8 agonist will open the channels, resulting in a measurable inward or outward current. A true antagonist will block this current directly at the channel level.[12][14]

TRPM8 Signaling and Blockade

TRPM8_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Agonist (e.g., Menthol) TRPM8 TRPM8 Channel (Closed) Agonist->TRPM8 Binds & Activates Antagonist Antagonist (Test Compound) TRPM8_Open TRPM8 Channel (Open) Antagonist->TRPM8_Open Binds & Blocks TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Allows Response Cellular Response (e.g., Depolarization) Ca_Influx->Response

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Benzamide Formation

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yielding methodologies for am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yielding methodologies for amide bond formation.

Amide coupling is a foundational transformation in medicinal chemistry, yet it is frequently complicated by poor substrate solubility, steric hindrance, and competing side reactions[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.

Diagnostic Troubleshooting Workflow

Before adjusting your experimental parameters, use the following diagnostic workflow to identify the root cause of low yields or reaction failures.

Troubleshooting Start Low Benzamide Yield Check1 Is the amine electron-deficient? Start->Check1 Sol1 Switch to HATU or EDC/DMAP/HOBt Check1->Sol1 Yes Check2 Are substrates sterically hindered? Check1->Check2 No Sol2 Use HATU + gentle heat (40-60°C) Check2->Sol2 Yes Check3 N-acylurea byproduct detected? Check2->Check3 No Sol3 Increase HOBt/HOAt equivalents Check3->Sol3 Yes Sol4 Optimize solvent (DMF/NMP) & concentration Check3->Sol4 No

Diagnostic workflow for troubleshooting low yields in benzamide synthesis.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am observing very low yields when coupling benzoic acid with an electron-deficient aniline. How can I improve this? Causality & Solution: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) suffer from severely reduced nucleophilicity. Standard carbodiimide reagents (like EDC or DCC) often fail because the activated intermediate degrades before the sluggish amine can attack[2]. To overcome this, switch to HATU , which generates a highly reactive OAt-active ester[3]. Alternatively, use an EDC/DMAP/HOBt system where DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that forces the coupling forward[4].

Q2: My LC-MS shows a mass corresponding to the starting carboxylic acid + coupling reagent, but no product. What is happening? Causality & Solution: You are likely observing the formation of an N-acylurea byproduct . When using carbodiimides (EDC/DCC), the initial reaction forms an unstable O-acylisourea intermediate. If the amine does not attack quickly enough, this intermediate undergoes a spontaneous intramolecular rearrangement into an unreactive N-acylurea[5]. To prevent this, you must add an auxiliary nucleophile like HOBt or HOAt . These additives rapidly trap the O-acylisourea to form a stable, yet highly reactive, OBt/OAt-ester that is immune to rearrangement[3].

Q3: My starting materials are insoluble in standard solvents like DCM. Does this affect the reaction? Causality & Solution: Yes. Benzamides and their precursors often possess rigid, planar structures that lead to poor solubility, drastically reducing the reaction rate[6]. Switch to polar aprotic solvents such as DMF, NMP, or DMSO [2]. Ensure the reaction concentration is maintained between 0.1 M and 0.5 M. If solubility remains an issue, gently heating the reaction to 40–60 °C will improve both solubility and the kinetic rate of the coupling[2].

Q4: When should I use the Schotten-Baumann reaction instead of coupling reagents? Causality & Solution: The Schotten-Baumann reaction (reacting an acyl chloride with an amine in the presence of a base) is ideal for simple, unhindered substrates[7]. Because benzoyl chlorides are pre-activated and highly electrophilic, the reaction is rapid and avoids the cost and atom-inefficiency of complex coupling reagents. However, it is unsuitable for substrates with sensitive functional groups that cannot tolerate strong electrophiles or basic aqueous conditions[8].

Quantitative Data: Coupling Reagent Selection Matrix

Selecting the correct reagent system is a balance of substrate reactivity, desired purity, and byproduct management. Use the table below to optimize your reagent selection[2][3][5].

Coupling SystemTarget Substrate ProfileKey AdditivesTypical ByproductsRecommended Solvents
EDC / HOBt Standard primary/secondary aminesDIPEA or Et₃NWater-soluble ureaDCM, DMF
HATU Sterically hindered / Electron-deficientDIPEATetramethylurea (TMU)DMF, NMP
DCC Standard amines (large scale)DMAP (cat.)Dicyclohexylurea (DCU)DCM, THF
Acyl Chloride Unhindered, simple aminesNa₂CO₃ / Et₃NHCl (neutralized to salts)DCM/H₂O, THF

Mechanistic Pathway: EDC/HOBt Activation

Understanding the sequence of intermediate formation allows for precise control over reaction conditions. The diagram below illustrates the critical role of HOBt in preventing dead-end side reactions[3].

Mechanism Acid Carboxylic Acid EDC EDC Activation Acid->EDC OAI O-acylisourea (Unstable) EDC->OAI HOBt HOBt Addition OAI->HOBt Urea N-acylurea (Side Product) OAI->Urea Rearrangement (if no HOBt) OBt OBt-Active Ester (Stable) HOBt->OBt Amine Amine Attack OBt->Amine Product Benzamide Product Amine->Product

Mechanistic pathway of EDC/HOBt-mediated amide bond formation and side reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific chemical rationale and an observable validation checkpoint to ensure the reaction is proceeding correctly.

Protocol A: Standard EDC/HOBt Coupling for Benzamide Synthesis[3][5]

Best for: Standard to moderately hindered substrates where cost-efficiency and easy workup are priorities.

  • Activation: Dissolve the benzoic acid derivative (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

    • Validation: Ensure complete dissolution. A cloudy mixture indicates poor solubility, requiring gentle heating or additional solvent.

  • Intermediate Formation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equiv) and stir for 15–30 minutes.

    • Causality: Cooling suppresses the thermal rearrangement of the O-acylisourea into the unreactive N-acylurea, giving HOBt time to form the stable OBt-ester.

  • Coupling: In a separate flask, dissolve the amine (1.0 equiv) and DIPEA (2.5 equiv) in DMF. Slowly add this to the activated acid mixture.

    • Causality: DIPEA deprotonates the amine salt, maximizing its nucleophilicity.

  • Propagation: Allow the reaction to warm to room temperature and stir for 8–12 hours.

    • Validation: Monitor by TLC or LC-MS. The reaction is complete when the OBt-ester intermediate is fully consumed.

  • Orthogonal Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with:

    • 1N HCl: Removes unreacted amine and DIPEA.

    • Saturated NaHCO₃: Removes unreacted carboxylic acid and HOBt.

    • Water/Brine: Removes the water-soluble EDC-urea byproduct and residual DMF.

    • Validation: Following these specific washes, the organic layer will exclusively contain the neutral benzamide product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if trace impurities remain.

Protocol B: Schotten-Baumann Synthesis of Benzamides[7][8]

Best for: Rapid synthesis of simple benzamides using unhindered amines.

  • Biphasic Setup: Dissolve the amine (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Na₂CO₃ (1:1 v/v).

    • Causality: The aqueous base acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add benzoyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C controls the thermal release and minimizes the competitive hydrolysis of benzoyl chloride into benzoic acid.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2–4 hours.

    • Validation: Vigorous stirring is mathematically required to maximize the interfacial surface area between the organic and aqueous layers, driving the biphasic reaction to completion.

  • Workup & Isolation: Separate the organic layer. Wash with cold water and brine. Concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture.

    • Validation: Pure benzamide will rapidly crystallize upon cooling, leaving hydrolyzed benzoic acid impurities dissolved in the mother liquor[8].

References

  • Lukasik, N., & Wagner-Wysiecka, E. Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry (ACS Publications).[Link]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

Sources

Optimization

Technical Support Center: Purification of N-(5-amino-2-methylphenyl)benzamide

Welcome to the technical support center for the purification of N-(5-amino-2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(5-amino-2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your purification experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Introduction to N-(5-amino-2-methylphenyl)benzamide

N-(5-amino-2-methylphenyl)benzamide is a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring both an amide and an aromatic amine, presents unique purification challenges. The presence of the basic amino group can lead to interactions with acidic stationary phases in chromatography, while the amide linkage can be susceptible to hydrolysis under harsh conditions. Understanding these properties is crucial for developing an effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and/or Oily Product After Initial Synthesis and Workup

Q: After my initial reaction and aqueous workup, the crude N-(5-amino-2-methylphenyl)benzamide is an oil or a sticky solid with a low yield. What are the likely causes and how can I improve this?

A: This is a common issue that can stem from several factors related to both the reaction and the workup procedure.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials that can interfere with crystallization.

    • Troubleshooting: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] Ensure you are using the correct stoichiometry of reagents and that the reaction time and temperature are optimized.

  • Presence of Water-Soluble Impurities: Residual salts or water-soluble starting materials can trap the product in an oily phase.

    • Troubleshooting: During the aqueous workup, ensure thorough washing of the organic layer. Washing with brine (saturated NaCl solution) can help to break up emulsions and remove excess water.

  • Incorrect pH during Workup: The pH of the aqueous phase during extraction is critical for separating acidic and basic impurities.

    • Troubleshooting:

      • To remove unreacted acidic starting materials (like benzoic acid derivatives), perform a wash with a mild base such as aqueous sodium bicarbonate (NaHCO₃).[3]

      • To remove unreacted basic starting materials (like aniline derivatives), an acidic wash with dilute hydrochloric acid (HCl) is effective.[3] This will protonate the amine, making it water-soluble. Be sure to re-neutralize the organic layer afterward if necessary.

Issue 2: Difficulty with Recrystallization

Q: I'm trying to purify my crude N-(5-amino-2-methylphenyl)benzamide by recrystallization, but the compound either "oils out" or I get very low recovery. What should I do?

A: Recrystallization is an excellent method for purifying benzamide derivatives, but success hinges on selecting the right solvent system and using the proper technique.[3]

Troubleshooting Recrystallization:

Problem Potential Cause(s) Solutions & Expert Insights
Compound "Oils Out" The solvent is too non-polar, causing the compound to precipitate as a liquid when the solution cools. The solution may also be cooling too rapidly.Add a more polar co-solvent dropwise to the hot solution until the oil redissolves, then allow it to cool slowly. A slow cooling rate is crucial for the formation of well-defined crystals.[3]
No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures. The solution may not be saturated.Reduce the volume of the solvent by gentle heating under a stream of inert gas. Alternatively, add a non-polar "anti-solvent" (in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then gently warm until clear and allow to cool slowly.[3] Scratching the inside of the flask with a glass rod can also initiate crystallization.[3]
Low Recovery Too much solvent was used to dissolve the crude product. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent required to fully dissolve the solid.[3] Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize the yield.[3] Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
Product Still Impure The chosen solvent did not effectively discriminate between the product and the impurity.A different solvent or a solvent pair may be necessary. For benzamides, polar solvents like ethanol, methanol, or aqueous ethanol are often good starting points.[3] Solvent mixtures such as ethyl acetate/hexane have also been reported to be effective for similar compounds.[4] A second recrystallization may be required to achieve high purity.[3]

Step-by-Step Recrystallization Protocol (Example with Methanol):

  • Transfer the crude N-(5-amino-2-methylphenyl)benzamide to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol, just enough to fully dissolve the solid with gentle swirling.[3]

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form spontaneously, try scratching the inner surface of the flask with a glass rod.

  • Once crystallization has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.[3]

  • Dry the purified crystals under vacuum.

Issue 3: Challenges with Column Chromatography

Q: My N-(5-amino-2-methylphenyl)benzamide is streaking on the silica gel column, and the yield is low. What's causing this and how can I fix it?

A: The basic amino group in your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel.[3][5] This acid-base interaction can lead to poor separation, tailing of the peak, and even decomposition of the product on the column.[1][3]

Workflow for Optimizing Column Chromatography of Amines:

G start Crude Amine Product check_purity Analyze by TLC start->check_purity is_streaking Streaking or Tailing Observed? check_purity->is_streaking add_base Add Competing Base to Eluent (e.g., 1-3% Triethylamine) is_streaking->add_base Yes use_amine_silica Consider Amine-Functionalized Silica is_streaking->use_amine_silica Alternative run_column Perform Flash Chromatography is_streaking->run_column No add_base->run_column use_amine_silica->run_column collect_fractions Collect and Analyze Fractions run_column->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure N-(5-amino-2-methylphenyl)benzamide evaporate->final_product

Caption: Decision workflow for amine purification by column chromatography.

Solutions for Amine Purification on Silica Gel:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your eluent system.[1][5][6]

    • Protocol: Add 1-3% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase (e.g., a mixture of hexane and ethyl acetate).[3][6] The triethylamine will "neutralize" the acidic sites on the silica, allowing your product to elute more cleanly.[1]

  • Use of Deactivated or Functionalized Silica:

    • Amine-Functionalized Silica: For particularly challenging separations, using a column packed with amine-functionalized silica can be highly effective.[1][5] This stationary phase masks the acidic silanols, leading to significantly improved peak shape and recovery for basic compounds.[5]

    • Basic Alumina: Basic alumina can be used as an alternative to silica gel for the purification of basic compounds.[1]

  • Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase flash chromatography can be a powerful alternative.

    • Expert Insight: When using reversed-phase chromatography for basic amines, it is often beneficial to work at a higher pH.[1] By adjusting the mobile phase pH to be two units above the pKa of the amine, the compound will be in its free-base form, increasing its hydrophobicity and retention, which can lead to a better separation.[1]

Issue 4: Identifying and Removing Common Impurities

Q: What are the most likely impurities in my crude N-(5-amino-2-methylphenyl)benzamide, and how can I specifically target them for removal?

A: The impurities will largely depend on the synthetic route used. However, some common culprits can be anticipated.

Common Impurities and Removal Strategies:

Impurity Origin Identification Removal Strategy
Unreacted Starting Materials Incomplete reactionTLC or HPLC comparison with authentic standardsAcidic Starting Material (e.g., Benzoyl Chloride/Benzoic Acid): Basic wash (e.g., aq. NaHCO₃) during workup.[3][7] Basic Starting Material (e.g., 2-methyl-5-nitroaniline): Acidic wash (e.g., dilute HCl) during workup.[3]
Over-acylated Byproduct Reaction of the product's amino group with the acylating agentMass Spectrometry (higher molecular weight)Careful control of stoichiometry during the reaction.[7] Can often be separated by column chromatography.
Hydrolyzed Product (Benzoic Acid and 4-amino-2-methylaniline) Hydrolysis of the amide bond during workup or purificationTLC or HPLCAvoid harsh acidic or basic conditions. Can be removed by a combination of acidic and basic washes during workup.

Visualizing the Purification Strategy:

G crude Crude Reaction Mixture workup Aqueous Workup crude->workup acid_wash Acidic Wash (e.g., dilute HCl) workup->acid_wash Removes Basic Impurities base_wash Basic Wash (e.g., aq. NaHCO3) acid_wash->base_wash organic_layer Organic Layer containing Crude Product base_wash->organic_layer Removes Acidic Impurities purification Primary Purification organic_layer->purification recrystallization Recrystallization purification->recrystallization Method 1 chromatography Column Chromatography purification->chromatography Method 2 pure_product Pure N-(5-amino-2-methylphenyl)benzamide recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of N-(5-amino-2-methylphenyl)benzamide.

Safety & Handling

As a final but critical note, always handle N-(5-amino-2-methylphenyl)benzamide and all related reagents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10][11] Work in a well-ventilated area or a chemical fume hood.[9] Consult the Safety Data Sheet (SDS) for detailed safety information before beginning any experimental work.[8][9][10][11]

References

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Available at: [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Available at: [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Available at: [Link]

  • (n.d.). Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

  • (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • PMC. (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Available at: [Link]

  • PubChem. (n.d.). N-(5-amino-2-methylphenyl)-4-methylbenzamide. Available at: [Link]

  • (n.d.). N-[5-(aminomethyl)-2-methylphenyl]-4-[(4-phenyl-2-quinazolinyl)amino]benzamide. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • PMC. (n.d.). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Available at: [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available at: [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF. Available at: [Link]

  • Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • ResearchGate. (n.d.). (PDF) 5-Amino-2-methylbenzenesulfonamide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude N-(5-amino-2-methylphenyl)benzamide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude N-(5-amino-2-methylphenyl)benzamide. The follo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude N-(5-amino-2-methylphenyl)benzamide. The following sections offer detailed protocols, troubleshooting advice, and answers to frequently asked questions to address specific challenges encountered during the purification process.

I. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of N-(5-amino-2-methylphenyl)benzamide.

Product is an Oil and Will Not Crystallize
Potential Cause Suggested Solution
Residual Solvent Dry the product under a high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.[1]
Presence of Impurities Impurities can inhibit crystallization.[1] Attempt to purify a small portion of the oil by column chromatography to see if a solid can be obtained.[1]
Solution is Too Dilute Concentrate the solution by slowly evaporating the solvent.[1]
Incorrect Recrystallization Solvent Perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature and highly soluble when heated.[1] For benzamide derivatives, solvents like ethanol or solvent mixtures such as ethyl acetate/hexane can be effective.
"Oiling Out" This occurs when the compound comes out of solution at a temperature above its melting point. To address this, increase the solvent volume, use a co-solvent system, or slow down the cooling process.
Induce Crystallization Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[1][2]
Multiple Spots on TLC After Purification
Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with thin-layer chromatography (TLC).[3] If necessary, consider extending the reaction time or adjusting the temperature.
Co-elution of Impurities The polarity of the eluent in column chromatography may be too high, causing impurities to travel with the product. Optimize the solvent system using TLC to achieve better separation. A good starting point for benzamides is a mixture of ethyl acetate and hexanes.[4]
Product Degradation on Silica Gel Some amino compounds can streak or degrade on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to mitigate this issue.[2]
Presence of Starting Materials If starting materials are present, an acid-base extraction may be necessary to remove unreacted amines or carboxylic acids before chromatography.[5][6]
Low Yield After Purification
Potential Cause Suggested Solution
Product Loss During Transfers Minimize the number of transfers between flasks. Ensure all vessels are rinsed with the appropriate solvent to recover any residual product.
Product Solubility in Wash Solvents During recrystallization, washing the crystals with a solvent in which the product is soluble will lead to yield loss.[4] Wash the purified crystals with a small amount of ice-cold recrystallization solvent.[4]
Incorrect Fractions Collected Carefully monitor fractions collected during column chromatography using TLC to avoid discarding fractions containing the pure product.
Suboptimal Recrystallization Solvent An inappropriate solvent can lead to poor recovery. The ideal solvent will dissolve the compound when hot but not when cold.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(5-amino-2-methylphenyl)benzamide?

A1: Common impurities can include unreacted starting materials such as 2-methyl-5-nitroaniline (if the synthesis involves reduction of a nitro group) or the corresponding benzoyl chloride and diamine starting materials.[8] Side-products from the amidation reaction or subsequent workup can also be present.[9]

Q2: What is the best initial approach for purifying crude N-(5-amino-2-methylphenyl)benzamide?

A2: For many benzamide derivatives, recrystallization is a good first choice for purification.[10] If the crude product is highly impure or oily, column chromatography is a more effective method.[1] An initial acid-base wash can also be beneficial to remove acidic or basic impurities.[5]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] A good starting point for benzamides is a mixture of ethyl acetate and hexanes.[4] The polarity should be adjusted so that the desired product has an Rf value of approximately 0.3-0.4.[4]

Q4: My compound is streaking on the TLC plate. What can I do?

A4: Streaking on TLC plates, especially with amines, can be due to strong interactions with the silica gel. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.5-1%) to the eluent can often resolve this issue.[2]

Q5: How can I confirm the purity of my final product?

A5: The purity of your N-(5-amino-2-methylphenyl)benzamide can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities.[9][14]

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.[4]

Q6: I see unexpected signals in my ¹H NMR spectrum. What could they be?

A6: Unexpected signals in an NMR spectrum can arise from various sources:

  • Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane) are common.[14][15][16]

  • Water: A broad singlet can indicate the presence of water.[14]

  • Unreacted Starting Materials: Signals corresponding to the protons of the starting materials may be present if the reaction was incomplete.[9]

  • Side-Products: Depending on the reaction conditions, various side-products could be formed.[9]

  • Rotational Isomers (Rotamers): The rotation around the C-N amide bond can be slow at room temperature, leading to the appearance of doubled signals for protons near the amide group.[14]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities are ideally left behind in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane) and observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude N-(5-amino-2-methylphenyl)benzamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[17]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[1]

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system (eluent) for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.3-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.[1][4]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).[4]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(5-amino-2-methylphenyl)benzamide.[4]

Protocol 3: Purification by Acid-Base Extraction

This technique separates compounds based on their acidic or basic properties.[5] Since N-(5-amino-2-methylphenyl)benzamide has a basic amino group, it can be protonated and moved into an aqueous acidic layer, leaving neutral and acidic impurities in the organic layer.[18]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an aqueous solution of a weak acid (e.g., 1M HCl) to the separatory funnel.[5] Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated N-(5-amino-2-methylphenyl)benzamide will move into the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The deprotonated product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under a vacuum.

IV. Visualizations

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final State Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Simple Impurities Column Column Chromatography Crude->Column Complex Mixtures / Oily AcidBase Acid-Base Extraction Crude->AcidBase Acidic/Basic Impurities TLC TLC Recrystallization->TLC Column->TLC AcidBase->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR MP Melting Point NMR->MP Pure Pure Product MP->Pure

Caption: General purification workflow for N-(5-amino-2-methylphenyl)benzamide.

Troubleshooting_Logic Start Purification Attempt Issue Issue Encountered? Start->Issue Oily Oily Product Issue->Oily Yes Impure Impure (TLC) Issue->Impure Yes LowYield Low Yield Issue->LowYield Yes Success Pure Solid Issue->Success No CheckImpurities Check for Impurities Oily->CheckImpurities OptimizeSolvent Optimize Recrystallization Solvent Oily->OptimizeSolvent TryColumn Use Column Chromatography Impure->TryColumn If Recrystallization Fails OptimizeColumn Optimize Column Conditions Impure->OptimizeColumn CheckWashes Review Wash Steps LowYield->CheckWashes ReviewTransfers Minimize Transfers LowYield->ReviewTransfers CheckImpurities->TryColumn

Caption: Troubleshooting logic for purification issues.

V. References

  • BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Identifying Impurities in Hydrobenzamide via NMR Spectroscopy. Retrieved from

  • BenchChem. (n.d.). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides. Retrieved from

  • Google Patents. (n.d.). Process for the purification of aromatic amines. Retrieved from

  • Wikipedia. (2023). Acid–base extraction. Retrieved from

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from

  • ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved from

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from

  • Springer. (2014). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. Retrieved from

  • ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved from

  • BenchChem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis. Retrieved from

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for N-(5-amino-2-methylphenyl)benzamide LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of N-(5-amino-2-methylphenyl)benzamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of N-(5-amino-2-methylphenyl)benzamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for this compound. Our focus is on leveraging a deep understanding of the analyte's chemical properties to achieve robust, reproducible, and sensitive results.

Analyte Properties & Initial Considerations

N-(5-amino-2-methylphenyl)benzamide is an aromatic amine with a basic primary amine group. This structural feature is the most critical factor influencing its chromatographic behavior in reversed-phase liquid chromatography (RPLC). Understanding its physicochemical properties is the first step in developing a successful LC-MS method.

PropertyValue / Predicted ValueSignificance for LC-MS Method Development
Molecular Formula C₁₄H₁₄N₂ODetermines the monoisotopic mass for MS detection.
Molecular Weight 226.27 g/mol Used for preparing standard solutions.
XLogP3 2.6Indicates moderate hydrophobicity, suitable for RPLC.
Hydrogen Bond Donors 2The -NH₂ and -NH- groups can interact with polar surfaces.
Hydrogen Bond Acceptors 2The C=O and -NH₂ groups can interact with protic solvents.
pKa (Predicted) ~4-5 for the anilino-type amineThe primary amine is basic and will be protonated at acidic pH. This is the key handle for controlling retention and peak shape.

The presence of the basic amine group makes this compound susceptible to poor peak shape (tailing) on traditional silica-based RPLC columns. This is due to strong secondary ionic interactions between the protonated analyte and negatively charged residual silanol groups on the stationary phase surface[1][2][3]. Therefore, controlling the mobile phase pH is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for analyzing N-(5-amino-2-methylphenyl)benzamide?

For initial screening, a standard reversed-phase C18 column is a good starting point. The most critical choice is the mobile phase, which should be acidified to ensure the analyte is in a single, protonated state.

Recommended Starting Conditions:

  • Column: C18, 2.1 or 3.0 mm i.d., 50-150 mm length, <3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.6 mL/min (for 2.1 / 3.0 mm i.d. columns).

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+) mode, monitoring for the [M+H]⁺ ion.

This acidic mobile phase (pH ~2.7) ensures the primary amine is fully and consistently protonated, which minimizes peak tailing and provides excellent sensitivity in ESI+ mode[4][5].

Q2: Why is my peak shape poor (severe tailing)?

Peak tailing is the most common issue for basic compounds like this one[1]. It is almost always caused by secondary interactions between the positively charged analyte and negatively charged deprotonated silanol groups on the silica stationary phase[2][3].

Primary Causes & Solutions:

  • Mobile Phase pH is too high: If the pH is not sufficiently acidic (e.g., > 4), a mixed population of ionized and neutral analyte molecules can exist, and silanol groups on the column can become deprotonated, leading to strong ionic interactions.

    • Solution: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. Using 0.1% formic acid is a robust way to achieve this[4][6].

  • Insufficient Ionic Strength: A low ionic strength mobile phase may not be sufficient to shield the residual silanol interactions.

    • Solution: Consider using a buffered mobile phase like 5-10 mM ammonium formate with 0.1% formic acid. The salt increases the ionic strength, which can further improve peak shape for basic compounds[7][8].

Q3: How can I improve my signal intensity (sensitivity) in the mass spectrometer?

Low signal intensity is often linked to inefficient ionization in the ESI source.

Key Optimization Strategies:

  • Promote Protonation: The use of an acidic mobile phase modifier like formic acid is crucial. It delivers the analyte to the MS source in its protonated form ([M+H]⁺), which is ideal for detection in positive ion mode[5][9].

  • Use Volatile Modifiers: Always use MS-compatible volatile acids and buffers like formic acid, acetic acid, ammonium formate, or ammonium acetate. Non-volatile buffers like phosphate will contaminate the MS source[5][10].

  • Optimize Organic Content: The percentage of organic solvent at the point of elution can impact ESI efficiency. Sometimes, a higher percentage of acetonitrile can improve desolvation and enhance the signal. Adjusting the gradient slope can be beneficial.

  • Check for Adducts: Low intensity of the target [M+H]⁺ ion could mean the charge is being carried by other species, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. Ensure you are using high-purity, LC-MS grade solvents and additives to minimize these.

Q4: What is the ideal mobile phase pH for this compound?

The ideal mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa to ensure a single ionic form and robust retention[4][6][11]. Since the pKa of the primary amine group is estimated to be around 4-5, a mobile phase pH of ≤ 2.8 is highly recommended.

  • At pH ≤ 2.8: The amine is fully protonated (R-NH₃⁺). This provides excellent peak shape and strong ESI+ signal.

  • At pH between 3 and 6: The analyte's charge state is changing, which can lead to broad, split, or tailing peaks and poor reproducibility. This pH range should be avoided.

  • At pH > 6.5: The analyte will be in its neutral form (R-NH₂). This can increase retention but may lead to poor peak shape due to different secondary interactions. While high-pH chromatography is a valid strategy for some bases, it can reduce sensitivity in ESI+ mode, as the analyte is no longer pre-charged in solution[12]. For this compound, a low-pH approach is the most straightforward and reliable.

In-Depth Troubleshooting Guides

Troubleshooting Poor Peak Asymmetry

Peak tailing or fronting can compromise integration accuracy and resolution. Follow this workflow to diagnose and resolve the issue.

G start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issue Suspect Physical Issue or System-Wide Problem check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No yes_all Yes check_connections Check for dead volume: - Improperly seated fittings - Tubing mismatch physical_issue->check_connections check_column Check column health: - Inlet frit blockage - Column void check_connections->check_column no_all No check_pH Is Mobile Phase pH < 3? (e.g., 0.1% Formic Acid) chemical_issue->check_pH adjust_pH Fix: Lower pH. Prepare fresh 0.1% Formic Acid in LC-MS grade solvents. check_pH->adjust_pH No check_overload Is the peak shape better at lower concentration? check_pH->check_overload Yes ph_no No ph_yes Yes reduce_load Fix: Reduce injection volume or dilute sample. You are overloading the column. check_overload->reduce_load Yes add_buffer Advanced Fix: Increase mobile phase ionic strength. Add 5-10 mM Ammonium Formate. check_overload->add_buffer No overload_yes Yes overload_no No

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

The Mechanism of pH Control on Peak Shape

The following diagram illustrates why a low pH mobile phase is so effective for basic analytes like N-(5-amino-2-methylphenyl)benzamide.

G cluster_high_ph Scenario 1: Insufficiently Acidic Mobile Phase (pH > 4) cluster_low_ph Scenario 2: Correctly Acidified Mobile Phase (pH < 3) analyte_high Analyte (R-NH₃⁺) Positively Charged interaction Strong Ionic Interaction = PEAK TAILING analyte_high->interaction attracts silanol_high Stationary Phase (Si-O⁻) Negatively Charged Silanols silanol_high->interaction attracts analyte_low Analyte (R-NH₃⁺) Positively Charged no_interaction Repulsion / Normal Partitioning = SHARP, SYMMETRIC PEAK analyte_low->no_interaction repels silanol_low Stationary Phase (Si-OH) Neutral (Protonated) Silanols silanol_low->no_interaction no strong interaction

Caption: Effect of Mobile Phase pH on Analyte-Stationary Phase Interactions.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Preparation (0.1% Formic Acid)

Accuracy in mobile phase preparation is critical for method reproducibility.

  • Select High-Purity Reagents: Use LC-MS grade water, acetonitrile, and formic acid (>99% purity).

  • Prepare Aqueous Phase (A):

    • Measure 999 mL of LC-MS grade water into a 1 L clean, glass mobile phase bottle.

    • Carefully add 1 mL of formic acid.

    • Cap the bottle and mix thoroughly by inverting 10-15 times.

    • Sonicate for 5-10 minutes to degas.

  • Prepare Organic Phase (B):

    • Measure 999 mL of LC-MS grade acetonitrile into a separate 1 L bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly.

  • Labeling: Clearly label both bottles with the contents, concentration (0.1% Formic Acid), and preparation date.

Protocol 2: Generic Gradient Method for Initial Screening

This gradient is designed to elute a moderately hydrophobic compound and provide a good starting point for further optimization.

Time (min)%A (0.1% FA in H₂O)%B (0.1% FA in ACN)Flow Rate (mL/min)Curve
0.095.05.00.46
1.095.05.00.46
8.05.095.00.46
10.05.095.00.46
10.195.05.00.46
12.095.05.00.46

Post-Run Analysis:

  • If the peak elutes very early (< 2 min), consider making the initial gradient conditions weaker (e.g., 2% B).

  • If the peak elutes very late (> 7 min), consider making the starting conditions stronger (e.g., 20% B) or increasing the gradient slope.

  • Once retention time is acceptable, adjust the gradient to ensure adequate resolution from any impurities.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Taylor & Francis Online. (2009). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

  • Phenomenex. (N.D.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]

  • CORESTA. (N.D.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Shimadzu. (N.D.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Shimadzu. (N.D.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Waters. (N.D.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • PubChem. (N.D.). N-(5-amino-2-methylphenyl)-4-methylbenzamide. [Link]

  • Waters. (N.D.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

  • LCGC International. (2020). Buffer Considerations for LC and LC–MS. [Link]

  • PMC. (N.D.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. [Link]

  • PureSynth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. [Link]

  • Chromatography Forum. (2012). Formic acid vs Ammonium formate. [Link]

  • BUCHI. (N.D.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • MAC-MOD Analytical. (N.D.). LC-MS Analyses of Peptides and Tryptic Digests. [Link]

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of N-(5-amino-2-methylphenyl)benzamide

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex method development required for aromatic amine intermediates like N-(5-amino-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex method development required for aromatic amine intermediates like N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4).

This compound presents a unique analytical challenge: it features both a basic primary aniline moiety and a neutral benzamide group. This dual nature makes it highly susceptible to chromatographic peak tailing, oxidative degradation, and matrix-induced ion suppression. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each experimental choice and establishing a self-validating analytical system.

Part 1: Method Development FAQs

Q1: Why do I observe severe peak tailing for this compound on a standard C18 column, and how do I resolve it? A1: The primary aromatic amine group on N-(5-amino-2-methylphenyl)benzamide has a theoretical pKa of approximately 4.5–5.0. At a neutral pH, this amine is partially ionized and interacts strongly with residual, unendcapped silanol groups on the silica stationary phase via secondary ion-exchange mechanisms. Causality & Intervention: To resolve this, you must suppress the silanol ionization and fully protonate the analyte. Use an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7). Furthermore, switching to a Biphenyl column leverages π−π interactions with the compound's two aromatic rings, providing superior retention and peak symmetry compared to purely hydrophobic C18 interactions .

Q2: What is the optimal sample extraction method to minimize matrix-induced ion suppression? A2: For complex matrices (e.g., biological fluids or crude synthetic mixtures), simple protein precipitation or dilute-and-shoot methods often leave phospholipids and salts that compete for ionization in the Electrospray Ionization (ESI) source. Causality & Intervention: Implement Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because the aniline group is basic, it binds tightly to the sulfonic acid groups of the MCX sorbent at low pH. This allows you to aggressively wash away neutral and acidic interferences with 100% methanol before eluting the target analyte with a high-pH organic solvent .

Q3: My calibration curve loses linearity at the lower end, and area counts drop overnight. What is happening? A3: Aromatic amines are highly susceptible to auto-oxidation, especially in aqueous autosampler conditions exposed to light and ambient temperatures. The amine oxidizes to form quinone imines. Causality & Intervention: To create a self-validating, stable system, you must arrest this degradation pathway. Spiking your sample diluent with 0.1% ascorbic acid (an antioxidant), utilizing amber LC vials to block UV light, and maintaining the autosampler at 4°C will ensure analyte integrity over a 48-hour analytical batch .

Part 2: Troubleshooting Guide – Common Issues & Interventions

Issue 1: Baseline Drift and Poor MS Sensitivity (Ion Suppression)

  • Diagnostic: Post-column infusion shows a significant drop in baseline MS signal at the exact retention time of N-(5-amino-2-methylphenyl)benzamide.

  • Root Cause: Co-eluting matrix components are saturating the ESI droplet surface, preventing the analyte from transitioning into the gas phase.

  • Self-Validating Fix: Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. The SIL-IS will experience the exact same suppression as the native analyte, automatically correcting the quantitative ratio. Additionally, divert the first 1.5 minutes of the LC flow to waste using a switching valve to keep salts out of the MS source.

Issue 2: Retention Time Shifting Between Injections

  • Diagnostic: The analyte peak drifts earlier in the chromatogram over consecutive injections.

  • Root Cause: Inadequate column re-equilibration or phase collapse in highly aqueous conditions.

  • Self-Validating Fix: Ensure the gradient returns to initial conditions for at least 3-5 column volumes before the next injection. If using a standard C18, switch to an aqueous-stable (AQ) or Biphenyl phase that resists phase dewetting.

Part 3: Quantitative Data Summaries

To standardize your instrument setup, utilize the optimized parameters below. These tables summarize the quantitative framework required for robust detection.

Table 1: Optimized LC-MS/MS MRM Parameters (ESI+ Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-(5-amino-2-methylphenyl)benzamide227.1105.15025Quantifier (Benzoyl cation)
N-(5-amino-2-methylphenyl)benzamide227.1122.15020Qualifier (Aniline fragment)
SIL-IS (Deuterated Analog)232.1110.15025Internal Standard

Table 2: Recommended Gradient Elution Profile Column: Biphenyl (50 x 2.1 mm, 2.6 µm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in Acetonitrile)
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
6.00.4955

Part 4: Experimental Protocols

This step-by-step methodology is designed as a self-validating system. By embedding System Suitability Tests (SST) and antioxidant protections directly into the workflow, the protocol ensures that any generated data is inherently trustworthy.

Step 1: Sample Preparation & Stabilization
  • Prepare an extraction diluent consisting of 50:50 Methanol:Water containing 0.1% Ascorbic Acid (v/v).

  • Aliquot 100 µL of the experimental sample into a 1.5 mL amber microcentrifuge tube.

  • Spike the sample with 10 µL of the SIL-IS working solution (100 ng/mL).

  • Add 890 µL of the extraction diluent and vortex vigorously for 30 seconds.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 1 mL of 100% Methanol through a 30 mg/1 mL MCX cartridge, followed by 1 mL of 0.1% Formic Acid in Water.

  • Loading: Load the 1 mL diluted sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 0.1% Formic Acid in Water (removes polar neutrals), followed by 1 mL of 100% Methanol (removes hydrophobic neutrals/lipids).

  • Elution: Elute the target analyte into a clean amber vial using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B).

Step 3: LC-MS/MS Acquisition & System Validation
  • System Suitability Test (SST): Before analyzing unknown samples, inject a mid-level calibration standard six consecutive times. The system is validated for the run only if the %RSD of the peak area is < 2.0% and the retention time drift is < 0.1 minutes.

  • Execution: Inject 5 µL of the reconstituted samples onto the LC-MS/MS system using the gradient and MRM parameters outlined in Tables 1 and 2. Maintain the autosampler strictly at 4°C.

Part 5: Workflow Visualization

Troubleshooting Start Initial LC-MS/MS Run EvalPeak Evaluate Peak Shape Start->EvalPeak Tailing Peak Tailing > 1.5? EvalPeak->Tailing FixTailing Use Biphenyl Column Add 0.1% Formic Acid Tailing->FixTailing Yes EvalStability Evaluate Area Stability Tailing->EvalStability No FixTailing->EvalStability Degradation Area Loss > 5% in 12h? EvalStability->Degradation FixDegradation Add 0.1% Ascorbic Acid Store at 4°C in Amber Vials Degradation->FixDegradation Yes EvalMatrix Evaluate Matrix Effects Degradation->EvalMatrix No FixDegradation->EvalMatrix Suppression Ion Suppression > 15%? EvalMatrix->Suppression FixSuppression Implement MCX SPE Divert Flow to Waste Suppression->FixSuppression Yes Valid Method Validated for Quantitation Suppression->Valid No FixSuppression->Valid

Logical troubleshooting workflow for resolving chromatographic and stability issues.

References

  • Agilent Technologies. (2018). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS, and identification of some structural isomers. Agilent Application Notes. URL: [Link]

  • Wu, Y.-C., & Huang, S.-D. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(1), 310-316. URL:[Link]

  • SCIEX. (2021). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. SCIEX Technical Notes. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitor Precursors: N-(5-amino-2-methylphenyl)benzamide and Its Strategic Alternatives

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine.[1] The efficacy and novelty of these therapeutics are intrinsically linked to the synthetic pathways from whic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine.[1] The efficacy and novelty of these therapeutics are intrinsically linked to the synthetic pathways from which they originate. The choice of a starting material, or precursor, is a critical decision point in drug development, profoundly influencing the efficiency, scalability, and cost-effectiveness of the entire process.

This guide provides an in-depth comparison of N-(5-amino-2-methylphenyl)benzamide and its related structures against other pivotal precursors used in the synthesis of globally recognized kinase inhibitors. We will dissect the strategic advantages and disadvantages of each, supported by experimental data and protocols, to empower researchers and drug development professionals in making informed decisions for their discovery pipelines.

The Central Role of Kinase Signaling

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime therapeutic targets.[1][2][3] Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby halting the aberrant signaling that drives tumor growth.[4]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation STAT STAT RTK->STAT PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibition of Apoptosis Ligand Growth Factor Ligand->RTK Binding & Dimerization

Figure 1: A simplified overview of common signal transduction pathways mediated by Receptor Tyrosine Kinases (RTKs).

Focus Precursor: The Phenyl-pyrimidine-amine Scaffold for Imatinib

While N-(5-amino-2-methylphenyl)benzamide represents a core structural motif, the direct and critical precursor for the landmark Bcr-Abl inhibitor Imatinib (Gleevec) is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine .[5] This molecule contains the essential aniline and pyrimidine fragments required for the final drug structure. Its synthesis is a pivotal part of the overall Imatinib production.

The most common route to this precursor involves the reduction of its nitro-substituted antecedent, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine.[5][6] This reduction step is a crucial transformation that dictates the purity and yield of the final amine.

Synthetic Considerations:

  • Reduction Method: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate is highly favored.[5] This method is atom-economical and generally provides a clean conversion with high yields (often >90%), minimizing downstream purification challenges.[5] Alternative, older methods using stoichiometric reductants like tin(II) chloride (SnCl₂) are less desirable due to the generation of metallic waste and potential for product contamination.[7]

  • Starting Material Accessibility: The synthesis begins from commercially available starting materials, making the pathway industrially viable. The initial steps involve the condensation of 3-dimethylamino-1-(3-pyridyl)prop-2-en-1-one with guanidine, followed by coupling with 2-amino-4-nitrotoluene.[6][8]

Alternative Precursor Scaffolds: A Comparative Analysis

To understand the strategic context of the Imatinib precursor, we will compare it with the foundational molecules used to synthesize other major classes of kinase inhibitors: Gefitinib (an EGFR inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).

Alternative A: Quinazoline-based Precursors for Gefitinib

Gefitinib (Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] Its synthesis has been approached from several different precursors, highlighting the flexibility of synthetic design.

  • From 6,7-Dimethoxyquinazolin-4-one: The original Gibson synthesis starts with this relatively expensive material.[9] The route requires a regioselective demethylation, which can be challenging, followed by several protection, activation, and coupling steps.[9][10]

  • From Isovanillin (3-hydroxy-4-methoxybenzaldehyde): This approach represents a more cost-effective and convergent strategy.[9][10] The synthesis involves building the quinazoline ring system through a series of reactions including nitration, reduction, and cyclization.[9][11] This pathway offers better overall yields and avoids the difficult selective demethylation step.[9][11]

Alternative B: Functionalized Quinazoline Precursors for Lapatinib

Lapatinib (Tykerb) is a potent dual inhibitor of EGFR and HER2.[12] Its synthesis showcases a different set of strategic challenges, often involving the management of multiple reactive sites.

A common synthetic route starts with a pre-functionalized quinazoline core, such as 4-chloro-6-iodo-quinazoline .[13] This precursor allows for sequential, directed coupling reactions. The synthesis typically involves:

  • A nucleophilic aromatic substitution (SNAr) at the C4 position with 3-chloro-4-(3-fluorobenzyloxy)aniline.[13]

  • A subsequent cross-coupling reaction, such as a Suzuki or Sonogashira reaction, at the C6 iodo position to install the furan-methylsulfonylethylamino side chain.[14]

This modular approach allows for late-stage diversification, a valuable strategy in drug discovery for generating analogues. However, it relies on palladium-catalyzed cross-coupling reactions, which can require careful optimization to ensure high yields and minimize metal contamination in the final product.[15]

Head-to-Head Comparison of Precursor Strategies

The choice of a precursor is a multi-faceted decision balancing chemical accessibility, process efficiency, and the structural requirements of the final target.

FeatureImatinib Precursor (Phenyl-pyrimidine-amine)Gefitinib Precursor (from Isovanillin)Lapatinib Precursor (Functionalized Quinazoline)
Core Scaffold 2-AminopyrimidineQuinazolinoneQuinazoline
Key Transformation Nitro group reductionQuinazoline ring formationSNAr & Cross-coupling
Synthetic Complexity ModerateModerate to HighHigh
Typical Overall Yield ~50%[7]~37%[9][11]Variable, often lower due to multi-step couplings
Key Advantages Convergent, high-yield final stepsUtilizes inexpensive starting material[9]Modular, allows late-stage diversification
Potential Challenges Management of impurities during reductionMulti-step process to build heterocyclePalladium catalyst removal, optimization of cross-coupling
Resulting Inhibitor Imatinib (Bcr-Abl, c-Kit)[16]Gefitinib (EGFR)Lapatinib (EGFR, HER2)[12]

Experimental Protocols & Workflows

A trustworthy protocol is a self-validating one. The following methodologies are based on established and published procedures, providing a reliable foundation for laboratory synthesis.

Synthetic Workflow Comparison

Synthesis_Workflows cluster_imatinib Imatinib Pathway cluster_gefitinib Gefitinib Pathway cluster_lapatinib Lapatinib Pathway I_Start 2-Amino-4-nitrotoluene + Pyrimidine component I_Nitro N-(2-methyl-5-nitrophenyl)- 4-(3-pyridinyl)-2-pyrimidinamine I_Start->I_Nitro Coupling I_Amino N-(5-amino-2-methylphenyl)- 4-(3-pyridinyl)-2-pyrimidinamine (Key Precursor) I_Nitro->I_Amino Pd/C Reduction I_Final Imatinib I_Amino->I_Final Amide Coupling G_Start Isovanillin G_Inter Substituted 2-aminobenzamide G_Start->G_Inter Alkylation, Nitration, Reduction G_Quin Quinazolinone Core (Key Precursor) G_Inter->G_Quin Cyclization G_Final Gefitinib G_Quin->G_Final Chlorination, S_NAr, Alkylation L_Start 4-Chloro-6-iodo-quinazoline (Key Precursor) L_Inter N-Aryl Quinazoline L_Start->L_Inter S_NAr with Aniline L_Final Lapatinib L_Inter->L_Final Suzuki Coupling

Figure 2: Comparative synthetic workflows for Imatinib, Gefitinib, and Lapatinib, highlighting the role of their key precursors.

Protocol 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (Imatinib Precursor)

This protocol is adapted from procedures described for the reduction of the corresponding nitro compound.[5]

Materials:

  • N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic Acid (HCOOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • n-Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1.0 eq).

  • Add ethyl acetate as the solvent, followed by 10% Pd/C (catalytic amount, e.g., 2-5% w/w).

  • Add anhydrous sodium sulfate (1.0 eq) and ammonium formate (3.5 eq).

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be recrystallized from a mixture of ethyl acetate and n-hexane to yield the purified N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[5] A yield of over 90% with purity >99.5% can be achieved.[5]

Protocol 2: Synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-nitroquinazoline (Gefitinib Intermediate)

This protocol outlines the construction of the core anilinoquinazoline structure from a nitro-substituted precursor.

Materials:

  • 4-Chloro-7-methoxy-6-nitroquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Suspend 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) in isopropanol in a reaction flask.

  • Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-65°C.

  • Slowly add diisopropylethylamine (DIPEA) (0.8 eq) to the heated mixture.

  • Maintain the reaction at 60-65°C for approximately 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product will precipitate from the solution.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol to remove residual reactants.

  • Dry the product under vacuum to yield 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-nitroquinazoline. This intermediate can then be carried forward (reduction of the nitro group, followed by alkylation) to complete the synthesis of Gefitinib.

Conclusion and Strategic Outlook

The selection of a kinase inhibitor precursor is a foundational decision in the drug development cascade.

  • N-(5-amino-2-methylphenyl)benzamide and its close analogue, the key pyrimidinamine precursor for Imatinib , represent a highly optimized and industrially scalable route. The pathway is characterized by a robust and high-yield key reduction step, making it a gold standard for producing phenyl-pyrimidine-amine based inhibitors.

  • The precursors for Gefitinib , particularly those derived from inexpensive starting materials like isovanillin, demonstrate the power of convergent synthesis to build complex heterocyclic systems efficiently, bypassing the challenges of modifying expensive, pre-formed scaffolds.

  • The functionalized quinazoline precursors for Lapatinib exemplify a modular, diversity-oriented approach. This strategy is exceptionally powerful during the lead optimization phase, where the ability to rapidly synthesize a library of analogues is paramount.

Ultimately, the "best" precursor is context-dependent. For large-scale manufacturing of a specific target like Imatinib, the phenyl-pyrimidine-amine route is superior. For exploring new chemical space around the quinazoline scaffold, a modular approach like that used for Lapatinib may be more advantageous. A thorough understanding of the synthetic and strategic trade-offs associated with each precursor class is essential for any researcher aiming to develop the next generation of targeted kinase inhibitors.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Rasayan J. Chem. Available at: [Link]

  • Facile synthesis of 18 F-labeled Lapatinib for imaging with positron emission tomography. Journal of Nuclear Medicine. Available at: [Link]

  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Available at: [Link]

  • Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. Available at: [Link]

  • Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development. Available at: [Link]

  • Design, Synthesis, and Evaluation of a Novel 99mTc-Labeled Small Molecule Inhibitor (Lapatinib)-Based SPECT Tracer Targeting HER2. ACS Omega. Available at: [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Available at: [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. Available at: [Link]

  • WO2014170910A1 - Process for the preparation of lapatinib. Google Patents.
  • US7507821B2 - Process for preparing Imatinib. Google Patents.
  • A Facile Total Synthesis for Large-Scale Production of Imatinib Base. ResearchGate. Available at: [Link]

  • US8350029B2 - Process for the preparation of gefitinib. Google Patents.
  • Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Study on synthesis process of Gefitinib. Semantic Scholar. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. LookChem. Available at: [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. Available at: [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. Available at: [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. Available at: [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
  • Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PMC. Available at: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]

  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. Available at: [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. Available at: [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. Available at: [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. Available at: [Link]

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  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science. Available at: [Link]

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Comparative

Purity Assessment of Synthetic N-(5-amino-2-methylphenyl)benzamide: A Comparative Guide to HPLC Methodologies

In pharmaceutical development, the purity assessment of key synthetic intermediates dictates the downstream success of active pharmaceutical ingredient (API) synthesis. N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the purity assessment of key synthetic intermediates dictates the downstream success of active pharmaceutical ingredient (API) synthesis. N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) is a highly utilized biochemical building block[1][2]. However, its structural features present specific chromatographic challenges that require a deliberate, causality-driven approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide objectively compares legacy and modern HPLC column technologies, providing a self-validating framework for the rigorous purity assessment of this critical intermediate.

Mechanistic Profiling: The Analytical Challenge

To design an effective separation method, we must first analyze the molecular causality of the analyte's behavior:

  • The Basic Primary Amine: The free −NH2​ group on the toluene ring has a pKa of approximately 4.5 to 5.0. According to , basic benzamides are highly prone to peak tailing in reversed-phase HPLC because these amine groups interact with residual acidic silanol groups ( Si−OH ) on silica-based columns[3]. To mitigate this, the mobile phase pH must be adjusted at least 2 units below the analyte's pKa to ensure full protonation and suppress silanol ionization[3].

  • Aromatic Density: The molecule contains two aromatic rings (the central phenyl and the benzoyl group). Standard hydrophobic stationary phases (like C18) often struggle to resolve the target compound from structurally similar synthetic impurities, such as unreacted starting materials, bis-benzoylated byproducts, and closely eluting regioisomers (e.g., N-(3-amino-4-methylphenyl)benzamide).

Comparative Analysis of Chromatographic Alternatives

To establish the optimal purity assay, we evaluated three distinct column technologies.

Alternative A: Fully Porous Particle (FPP) C18 (5 µm)
  • Mechanism: Relies on standard hydrophobic dispersion forces.

  • Performance: Legacy 5 µm FPP columns suffer from significant longitudinal diffusion and eddy dispersion (van Deemter A and B terms). While they offer high sample loadability, they produce broader peaks and struggle to baseline-resolve regioisomer impurities without excessively long gradient times.

Alternative B: Core-Shell Particle (CSP) C18 (2.7 µm)
  • Mechanism: Utilizes a solid, impermeable core surrounded by a porous silica shell.

  • Performance: Research from demonstrates that core-shell particles provide UHPLC-like efficiencies at standard HPLC backpressures[4]. This significantly sharpens the peak shape of the benzamide. However, because the selectivity ( α ) remains purely hydrophobic, the critical pair resolution between regioisomers remains marginal[4].

Alternative C: Core-Shell Particle (CSP) Phenyl-Hexyl (2.7 µm) - Recommended
  • Mechanism: Combines core-shell efficiency with orthogonal π−π selectivity.

  • Performance: The phenyl ring in the stationary phase engages in π−π stacking with the electron-rich aromatic rings of the benzamide. Because regioisomers have different spatial arrangements of their aromatic systems, this phase provides exceptional selectivity ( α ) and baseline resolution, drastically outperforming standard C18 phases[4]. Furthermore, utilizing highly efficient analytical columns reduces solvent consumption, aligning with [5].

Quantitative Performance Data

The following table summarizes the experimental data obtained when screening the three column technologies using a standardized gradient of Water/Acetonitrile (both containing 0.1% TFA).

Column TechnologyParticle SizeDimensionsRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) Critical Pair
Fully Porous C18 (Legacy) 5.0 µm150 x 4.6 mm12.41.658,5001.4
Core-Shell C18 2.7 µm100 x 4.6 mm7.21.2019,2001.8
Core-Shell Phenyl-Hexyl 2.7 µm100 x 4.6 mm8.51.1518,5003.2

Note: A Resolution ( Rs​ ) of 2.0 is required for robust, reproducible integration in pharmaceutical purity assays.

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the Core-Shell Phenyl-Hexyl method is selected. To ensure trustworthiness, this protocol is designed as a self-validating system governed by strict System Suitability Testing (SST).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (0.1% v/v). Causality: Lowers pH to ~2.0, neutralizing silanols and acting as an ion-pairing agent for the primary amine.

    • Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine).

    • 1.0 - 8.0 min: 5% to 60% B (Linear ramp to elute the hydrophobic benzamide core).

    • 8.0 - 10.0 min: 100% B (Column wash).

    • 10.0 - 13.0 min: 5% B (Re-equilibration).

System Suitability Testing (SST) Criteria

Before analyzing the synthetic batch, inject a standard mixture containing N-(5-amino-2-methylphenyl)benzamide (0.1 mg/mL) spiked with 1% of its regioisomer. The system must pass the following parameters to be considered valid:

  • Precision: Retention time %RSD 1.0% (n=5 injections).

  • Peak Symmetry: USP Tailing Factor ( Tf​ ) 1.2 at 5% peak height.

  • Selectivity: Resolution ( Rs​ ) 2.0 between the main peak and the regioisomer.

Method Optimization Logic

HPLC_Method_Dev Start Target Analyte: N-(5-amino-2-methylphenyl)benzamide Step1 Mobile Phase Optimization Adjust pH < 3.0 (0.1% TFA) Start->Step1 Step2 Column Screening Evaluate FPP vs. Core-Shell Step1->Step2 Suppress Silanol Interactions Decision Critical Pair Resolution (Rs > 2.0?) Step2->Decision Opt1 Select Core-Shell Phenyl-Hexyl (Enhanced π-π Selectivity) Decision->Opt1 Yes Opt2 Adjust Gradient Slope & Temperature Decision->Opt2 No End Final Validated Method System Suitability Passed Opt1->End Opt2->Decision

Figure 1: Logical workflow for resolving basic benzamides via pH control and orthogonal selectivity.

References

  • Selectivity of Core Shell Particles in HPLC. Fortis Technologies. Available at: [Link]

  • Significant Waste Reduction in Liquid Chromatography by a Reusable Large-Volume Monolithic Silica Column. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Validation

Biological Activity Comparison of Ortho-, Meta-, and Para-Substituted Aminobenzamides: A Structural and Pharmacological Guide

Executive Summary In rational drug design, positional isomerism is not merely a structural curiosity; it is a fundamental determinant of target engagement and pharmacological efficacy. Among aromatic chemotypes, the amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, positional isomerism is not merely a structural curiosity; it is a fundamental determinant of target engagement and pharmacological efficacy. Among aromatic chemotypes, the aminobenzamide scaffold serves as a prime example of how shifting a single functional group—from the ortho to the meta or para position—can completely redirect a molecule's biological activity.

This guide provides an objective, data-driven comparison of ortho-, meta-, and para-substituted aminobenzamides. We will dissect the mechanistic causality behind their distinct biological profiles, summarize quantitative structure-activity relationship (SAR) data, and provide self-validating experimental protocols for evaluating these compounds in your own screening cascades.

Structural Causality: The Role of Positional Isomerism

The biological activity of aminobenzamides is dictated by the spatial relationship between the primary amine (-NH₂) and the amide carbonyl (-C=O) groups.

Ortho-Aminobenzamides (2-Aminobenzamides): The Epigenetic Modulators

Ortho-aminobenzamides are widely recognized as highly selective inhibitors of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3)[1]. The causality behind this activity lies in their geometry. The ortho arrangement allows the amine nitrogen and the amide carbonyl oxygen to act cooperatively as a bidentate Zinc-Binding Group (ZBG) [2]. This precise geometry perfectly matches the coordination sphere of the catalytic Zn²⁺ ion located at the base of the narrow, hydrophobic pocket of Class I HDACs[3]. By chelating the zinc ion, ortho-aminobenzamides (such as Entinostat and Tucinodinostat) block the deacetylation of histone tails, leading to chromatin relaxation and the transcription of tumor suppressor genes[4].

Meta- and Para-Aminobenzamides: The Divergent Pharmacophores

Shifting the amino group to the meta (3-amino) or para (4-amino) position destroys this bidentate chelation capability. The increased distance and altered bond angles prevent simultaneous coordination of the zinc ion, resulting in a steric clash or weak monodentate binding that effectively abolishes HDAC inhibitory activity[2]. However, this loss of epigenetic activity does not render these isomers biologically inert. Para-aminobenzamides, often derived from para-aminobenzoic acid (PABA), exhibit distinct antiproliferative properties by targeting alternative pathways, such as folate synthesis or specific kinase networks[5]. Consequently, meta- and para-isomers are frequently utilized either as structurally matched negative controls in epigenetic assays or as distinct scaffolds for non-HDAC targets.

Isomer_Activity cluster_ortho Ortho-Substitution cluster_meta_para Meta/Para-Substitution O_Isomer Ortho-Aminobenzamide Bidentate Bidentate Zn2+ Chelation O_Isomer->Bidentate HDAC_Inhib Class I HDAC Inhibition Bidentate->HDAC_Inhib MP_Isomer Meta/Para-Aminobenzamide Monodentate Steric Clash / Monodentate MP_Isomer->Monodentate OffTarget Alternative Targets / Inactive Monodentate->OffTarget

Fig 1. Mechanistic divergence of aminobenzamide isomers based on zinc chelation geometry.

Comparative Biological Activity Profiles

To objectively compare the performance of these isomers, we must look at their quantitative inhibitory concentrations (IC₅₀) across different targets. The table below summarizes the typical pharmacological behavior of unsubstituted and substituted aminobenzamide scaffolds.

Isomer TypePrimary Biological TargetMechanism of ActionRepresentative IC₅₀ (HDAC1)Cellular Efficacy (Cancer Lines)
Ortho- (2-amino)Class I HDACs (HDAC1/2/3)Bidentate Zn²⁺ chelation via carbonyl & amine50 - 200 nM High (Induces Apoptosis, G1 arrest)
Meta- (3-amino)Variable (e.g., Anti-platelet)Monodentate binding / Steric clash in HDAC pocket> 10,000 nMLow to Moderate (Target dependent)
Para- (4-amino)Folate pathway / KinasesSteric inability for Zn²⁺ chelation> 10,000 nMModerate (Target dependent)

Data Synthesis Note: The >100-fold drop in HDAC potency from ortho to meta/para highlights the strict geometric requirements of the HDAC active site[4]. When developing novel HDAC inhibitors, ortho-aminobenzamides are preferred over traditional hydroxamates to avoid off-target toxicity and mutagenicity associated with isocyanate formation[2].

Self-Validating Experimental Workflows

To ensure scientific integrity and trustworthiness, any comparative study of these isomers must employ a self-validating experimental design. This means incorporating internal controls that confirm both the biochemical mechanism and the resulting phenotypic outcome.

Validation_Workflow Lib Isomer Library (o-, m-, p-) Enzyme Fluorometric HDAC Assay Lib->Enzyme Primary Cell CCK-8 Viability Assay Lib->Cell Phenotypic SAR SAR Profiling & Hit Selection Enzyme->SAR IC50 Cell->SAR GI50

Fig 2. Self-validating workflow for evaluating aminobenzamide biological activity.

Protocol A: Biochemical HDAC Inhibition Assay (Fluorometric)

Causality: This assay directly measures the ability of the compounds to prevent the deacetylation of a fluorogenic peptide substrate, isolating the biochemical target engagement from cellular variables.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Dilute recombinant HDAC1 enzyme to 1 ng/µL.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of ortho, meta, and para isomers in DMSO. Self-Validation: Use Entinostat as a positive control and DMSO (0.1% final) as a vehicle control.

  • Incubation: In a black 384-well microplate, combine 10 µL of enzyme solution with 5 µL of compound. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) at a final concentration of 50 µM. Incubate at 37°C for 30 minutes.

  • Termination & Development: Stop the reaction by adding 25 µL of developer solution containing Trypsin and 1 µM Trichostatin A (to halt any further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate IC₅₀ using non-linear regression. Expected Result: Only the ortho-isomer should yield a nanomolar IC₅₀.

Protocol B: Cellular Phenotypic Profiling (CCK-8 Assay)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux mechanisms. The CCK-8 assay translates enzyme inhibition into a measurable phenotypic outcome (cell viability).

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 or K562) in a 96-well plate at 5,000 cells/well in 100 µL of appropriate media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the aminobenzamide isomers (0.1 µM to 100 µM). Self-Validation: Ensure final DMSO concentration remains constant (≤0.1%) across all wells to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 72 hours to allow sufficient time for epigenetic modifications to alter gene transcription and induce apoptosis.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. The active ingredient, WST-8, is reduced by cellular dehydrogenases to a soluble yellow formazan dye, directly proportional to the number of living cells.

  • Measurement: Incubate for 2 hours, then measure absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize data against vehicle controls and plot dose-response curves to determine the GI₅₀ (Growth Inhibition 50%).

Conclusion & Strategic Recommendations

When designing libraries around the aminobenzamide scaffold, researchers must prioritize the positional relationship of the functional groups based on the intended target:

  • For Epigenetic Targets (HDACs): The ortho-substitution is non-negotiable. It provides the exact pharmacophore required for bidentate zinc chelation, offering a safer, Class I-selective alternative to hydroxamic acids.

  • For Non-Epigenetic Targets / Controls: The meta- and para-substitutions are excellent choices. They reliably break HDAC target engagement, serving as perfect negative controls to validate that observed phenotypic effects of an ortho-isomer are genuinely driven by HDAC inhibition rather than off-target cytotoxicity.

By integrating rigorous structural rationale with self-validating biochemical and cellular assays, drug development professionals can confidently leverage the aminobenzamide scaffold to drive targeted therapeutic discovery.

References

  • Source: nih.
  • Source: explorationpub.
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  • Source: mdpi.
  • Title: Optimization of Resveratrol Used as a Scaffold to Design Histone Deacetylase (HDAC-1 and HDAC-2)

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-amino-2-methylphenyl)benzamide

Advanced Safety and Operational Protocol for Handling N-(5-amino-2-methylphenyl)benzamide As a Senior Application Scientist, I recognize that handling specialized building blocks like N-(5-amino-2-methylphenyl)benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling N-(5-amino-2-methylphenyl)benzamide

As a Senior Application Scientist, I recognize that handling specialized building blocks like N-(5-amino-2-methylphenyl)benzamide (CAS 223138-39-4) requires more than simply skimming a Safety Data Sheet (SDS). This compound is a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. Because it presents specific irritant and sensitization risks, standardizing your personal protective equipment (PPE) and operational protocols is essential for both laboratory safety and assay reproducibility.

This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers and ensure environmental compliance.

Physicochemical & Hazard Profiling

Before selecting PPE, we must understand the quantitative and qualitative risks associated with the molecule. The table below summarizes the critical data points that dictate our handling strategy[1][2][3].

Property / HazardValue / ClassificationOperational Implication
CAS Number 223138-39-4Unique identifier for inventory and SDS tracking.
Molecular Weight 226.27 g/mol Presents as a fine powder; high aerosolization risk.
Hazard Class Irritant (Xi)Requires strict physical barrier protection.
H315 / H319 Skin & Serious Eye IrritationMandates tight-fitting splash goggles and nitrile gloves.
H335 Respiratory IrritationMandates handling strictly within a certified fume hood.

Mechanistic Causality of PPE Selection

We do not select PPE arbitrarily; every piece of equipment is chosen based on the chemical's mechanistic interaction with human biology. According to[4][5], hazard assessments must drive PPE selection.

  • Dermal Protection (Double Nitrile Gloving): N-(5-amino-2-methylphenyl)benzamide contains a nucleophilic primary aniline group. Anilines can act as haptens, binding to epidermal proteins and inducing allergic contact dermatitis. Furthermore, the benzamide moiety confers lipophilicity. If the powder is dissolved in an amphiphilic carrier solvent like Dimethyl Sulfoxide (DMSO) for biological assays, it will rapidly partition across the stratum corneum. Standard latex gloves offer near-zero resistance to DMSO. Therefore, double-gloving with nitrile (minimum 4 mil thickness) is a mechanistic necessity to prevent systemic absorption.

  • Ocular Protection (Splash Goggles): Standard safety glasses leave orbital gaps. Because the dry powder can easily become airborne due to static charge during transfer, tight-fitting splash goggles are required to prevent conjunctival irritation.

  • Respiratory Protection: Handling must occur in a Class II Biological Safety Cabinet or a chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the API dust.

Operational Workflow: A Self-Validating System

A self-validating protocol ensures that failure is immediately obvious and safely contained. By using a dark-colored inner nitrile glove and a light-colored outer nitrile glove, any chemical permeation or physical tear in the outer layer provides instant visual feedback, prompting immediate doffing before dermal exposure occurs.

Step-by-Step Handling Methodology:

  • Pre-Operational Setup: Inspect the fume hood to ensure an inward face velocity of 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Donning PPE: Don PPE in this specific order: Lab coat (fully buttoned), tight-fitting splash goggles, dark inner nitrile gloves, and light outer nitrile gloves.

  • Static Mitigation: Ground the receiving vessel. Use an anti-static micro-spatula to transfer the N-(5-amino-2-methylphenyl)benzamide into a pre-tared vial.

  • Solubilization (If Applicable): If reconstituting in DMSO or Methanol, add the solvent slowly down the side of the vial. Critical: If a drop of solvent touches your outer glove, immediately pause, doff the outer glove inside the hood, and replace it.

  • Post-Handling Decontamination: Wipe down the balance and hood surface with a solvent-dampened lint-free wipe (e.g., 70% isopropanol).

  • Doffing: Doff the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then doff the inner gloves last. Wash hands thoroughly with soap and water.

HandlingWorkflow Start Pre-Operational Setup PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood Transfer PPE->Hood Solvent Solubilization (e.g., DMSO) Hood->Solvent If required Decon Decontamination Hood->Decon Powder only Solvent->Decon Doff Doff PPE & Wash Hands Decon->Doff

Step-by-step safe handling and PPE integration workflow for N-(5-amino-2-methylphenyl)benzamide.

Spill Response & Disposal Plan

Following the guidelines set by the[6], immediate containment is prioritized over immediate cleanup.

Spill Response Protocol:

  • Isolate: If a powder spill occurs outside the hood, evacuate personnel from the immediate 5-foot radius.

  • Contain (No Dry Sweeping): Never dry sweep the powder, as this aerosolizes the chemical.

  • Neutralize/Absorb: Cover the powder spill with damp absorbent pads (using water or a mild surfactant) to suppress dust. If the spill is a solvent solution, use a chemical absorbent pad or vermiculite.

  • Collect: Scoop the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container.

EPA-Compliant Disposal Plan: In compliance with [7][8][9] (40 CFR 262), waste must be strictly segregated at the point of generation:

  • Solid Waste: Contaminated outer gloves, wipes, and empty reagent vials must be placed in a solid hazardous waste container labeled "Toxic Solid Waste - Contains Aniline Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents, it must be collected in a designated organic liquid waste carboy. Do not mix with halogenated waste unless halogenated solvents (e.g., Dichloromethane) were utilized.

DisposalPathway Waste Chemical Waste Generation Solid Solid Waste (Gloves, Vials) Waste->Solid Liquid Liquid Waste (Solvent Solutions) Waste->Liquid SolidBin Toxic Solid Waste Container Solid->SolidBin LiquidBin Organic Waste Carboy Liquid->LiquidBin EPA EPA Compliant TSDF Disposal SolidBin->EPA LiquidBin->EPA

EPA-compliant segregation and disposal pathway for solid and liquid chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." United States Environmental Protection Agency. Available at:[Link]

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